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4-Chloro-3,3-dimethylindoline hydrochloride Documentation Hub

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  • Product: 4-Chloro-3,3-dimethylindoline hydrochloride
  • CAS: 1376321-39-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Utility of 4-Chloro-3,3-dimethylindoline Hydrochloride

Executive Summary In the landscape of modern medicinal chemistry, sterically hindered and halogenated indolines serve as privileged scaffolds for drug discovery. 4-Chloro-3,3-dimethylindoline hydrochloride is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, sterically hindered and halogenated indolines serve as privileged scaffolds for drug discovery. 4-Chloro-3,3-dimethylindoline hydrochloride is a highly specialized, conformationally locked building block. This whitepaper provides an in-depth technical analysis of its molecular structure, physicochemical properties, and a self-validating synthetic protocol designed for high-yield, regiopure generation.

As a Senior Application Scientist, my objective is to outline not just how to utilize this compound, but the causality behind its structural advantages and synthetic methodologies.

Physicochemical Profiling & Structural Elucidation

The structural integrity of 4-Chloro-3,3-dimethylindoline relies on the synergistic effects of its substituents. The core is a 2,3-dihydro-1H-indole (indoline) ring, heavily modified to optimize pharmacokinetic parameters.

Below is the consolidated quantitative data for both the free base and the stabilized hydrochloride salt:

PropertyFree BaseHydrochloride Salt
Chemical Name 4-Chloro-3,3-dimethylindoline4-Chloro-3,3-dimethylindoline HCl
CAS Number 1235441-09-4[1]1376321-39-9[2]
Molecular Formula C10H12ClN[3]C10H13Cl2N
Molecular Weight 181.66 g/mol [3]218.12 g/mol
SMILES String CC1(C)CNC2=C1C(Cl)=CC=C2CC1(C)CNC2=C1C(Cl)=CC=C2.Cl
Physical State Viscous oil / Low-melting solidCrystalline solid

Mechanistic Rationale in Drug Design

Selecting this specific scaffold is driven by three causal structural factors:

  • C3-Dimethyl Steric Shielding: Unsubstituted indolines are highly susceptible to cytochrome P450-mediated oxidation at the C3 position, leading to rapid aromatization into indoles. The gem-dimethyl group at C3 completely blocks this metabolic liability, significantly enhancing the in vivo half-life of derived therapeutic agents. Furthermore, it locks the indoline ring into a specific puckered conformation, reducing entropic penalties upon target binding.

  • C4-Chloro Electronic Modulation: The chlorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent indoline nitrogen. This prevents off-target basicity liabilities (e.g., hERG channel inhibition). Synthetically, the C4-chloride serves as an orthogonal handle for late-stage Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings.

  • Hydrochloride Salt Stabilization: The free base form (CAS: 1235441-09-4) is prone to auto-oxidation upon prolonged exposure to atmospheric oxygen. By protonating the secondary amine to form the HCl salt (CAS: 1376321-39-9)[2], the electron density on the nitrogen is drastically reduced. This neutralizes its nucleophilicity, prevents oxidative degradation, and ensures optimal aqueous solubility for biological assays.

Synthetic Methodologies & Experimental Protocols

Standard Fischer indolization of 3-chlorophenylhydrazine yields an intractable 1:1 mixture of 4-chloro and 6-chloro isomers. To ensure absolute regiochemical fidelity, the optimal synthetic route begins with commercially available 4-chloroindolin-2-one.

Protocol: Regioselective Synthesis of 4-Chloro-3,3-dimethylindoline HCl

Step 1: C3-Dimethylation (Steric Installation)

  • Procedure: Dissolve 4-chloroindolin-2-one (1.0 eq) in anhydrous THF at 0°C under N₂. Add Sodium Hydride (NaH, 60% dispersion, 2.5 eq) portion-wise. Stir for 30 mins. Add Methyl Iodide (MeI, 2.5 eq) dropwise. Warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl and extract with Ethyl Acetate.

  • Causality & Validation: NaH deprotonates both the amide nitrogen (pKa ~15) and the C3 carbon. Alkylation occurs preferentially at the more nucleophilic C3 carbon. The excess reagents drive the reaction to the thermodynamically stable 3,3-dimethylated intermediate. TLC validation (Hexanes/EtOAc 3:1) ensures complete consumption of the mono-methylated transient species.

Step 2: Chemoselective Amide Reduction

  • Procedure: Isolate the intermediate and dissolve in anhydrous THF. Add Borane-THF complex (BH₃·THF, 1M, 3.0 eq) dropwise at 0°C. Reflux the mixture for 12 hours. Cool to 0°C and carefully quench with MeOH, followed by 1M HCl to destroy borane complexes. Basify with NaOH and extract with EtOAc.

  • Causality & Validation: BH₃·THF is chosen specifically because it chemoselectively reduces the amide carbonyl to a methylene group without causing hydrodehalogenation of the C4-aryl chloride—a catastrophic side reaction that frequently occurs if standard Palladium on Carbon (Pd/C) and H₂ are used.

Step 3: Hydrochloride Salt Precipitation

  • Procedure: Dissolve the purified free base[3] in anhydrous diethyl ether. Dropwise add 2.0 M HCl in diethyl ether at 0°C until precipitation ceases. Filter the white crystalline solid, wash with cold ether, and dry under high vacuum.

  • Causality & Validation: Utilizing strictly anhydrous conditions prevents water-induced hydrolysis and ensures the precipitation of a highly pure, non-hygroscopic HCl salt[2].

Workflow Visualization

The following diagram illustrates the causal synthetic workflow, highlighting the transition from the regiopure starting material to the stabilized salt.

SynthesisWorkflow A 4-Chlorooxindole (Regiopure Starting Material) B NaH, MeI, THF (C3-Dimethylation) A->B C 4-Chloro-3,3-dimethylindolin-2-one (Sterically Blocked Intermediate) B->C D BH3-THF, Reflux (Chemoselective Amide Reduction) C->D E 4-Chloro-3,3-dimethylindoline (Free Base: CAS 1235441-09-4) D->E F Anhydrous HCl in Et2O (Salt Precipitation) E->F G 4-Chloro-3,3-dimethylindoline HCl (Stable Salt: CAS 1376321-39-9) F->G

Regioselective synthetic workflow for 4-Chloro-3,3-dimethylindoline HCl.

References

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-3,3-dimethylindoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals Compound Identification and Hazard Profile by Analogy 4-Chloro-3,3-dimethylindoline hydrochloride is a substituted indoline derivative. Due to the absence o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Hazard Profile by Analogy

4-Chloro-3,3-dimethylindoline hydrochloride is a substituted indoline derivative. Due to the absence of a dedicated SDS, its hazard profile is inferred from related chlorinated and nitrogen-containing heterocyclic compounds. The primary analogous compounds referenced in this guide include various substituted anilines and other chlorinated aromatic compounds.

Table 1: Compound Identification

PropertyValue
Chemical Name 4-Chloro-3,3-dimethylindoline hydrochloride
CAS Number 116233-54-4
Molecular Formula C₁₀H₁₃Cl₂N
Molecular Weight 218.12 g/mol
Chemical Structure (Structure to be visualized by the user)

Based on the analysis of analogous compounds, 4-Chloro-3,3-dimethylindoline hydrochloride should be treated as a substance with the potential for significant health hazards. The following GHS hazard classifications are anticipated:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][5]

Hazard Identification and Precautionary Measures

Given the anticipated hazard profile, the following signal word, hazard statements (H-statements), and precautionary statements (P-statements) are recommended.

Signal Word: Warning [1][2]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][5]

Precautionary Statements:

A comprehensive set of precautionary statements is essential for the safe handling of this compound. These are categorized into Prevention, Response, Storage, and Disposal.

Table 2: Precautionary Statements

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][6]
P264Wash hands and any exposed skin thoroughly after handling.[1][2][4][6]
P270Do not eat, drink or smoke when using this product.[1][2][4][6]
P271Use only outdoors or in a well-ventilated area.[1][4][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][6]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][4]
P330Rinse mouth.[1][2][4][6]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][6]
P362 + P364Take off contaminated clothing and wash it before reuse.[1][6]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
P337 + P313If eye irritation persists: Get medical advice/attention.[2]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1][4][6]
P405Store locked up.[3][4][6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1][2][4][6]

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on best practices for handling hazardous chemicals.

In Case of Eye Contact
  • Immediate Action: Do not delay. Immediately flush the eyes with copious amounts of water for at least 15 minutes.[1][7]

  • Eyelid Separation: While flushing, hold the eyelids open to ensure water contacts the entire surface of the eye and lids.[6]

  • Contact Lenses: If present and easy to do, remove contact lenses. Continue rinsing.[1][6]

  • Medical Attention: Seek immediate medical attention from an ophthalmologist.[4]

In Case of Skin Contact
  • Immediate Action: Immediately remove all contaminated clothing.[4]

  • Washing: Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][6]

  • Medical Attention: If skin irritation develops or persists, seek medical attention.[1]

In Case of Inhalation
  • Relocation: Move the individual to fresh air immediately.[1][6][7]

  • Breathing Support: If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[5][6]

  • Medical Attention: Seek immediate medical attention.[4]

In Case of Ingestion
  • Do NOT Induce Vomiting: This can cause further damage.[6]

  • Rinse Mouth: Thoroughly rinse the mouth with water.[2][6]

  • Medical Attention: Seek immediate medical attention. If the person is conscious, they may be given a couple of glasses of water to drink.[4]

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Exposure Exposure Occurs (Eye, Skin, Inhalation, Ingestion) Eye_Contact Eye Contact: Flush with water for 15+ mins Exposure->Eye_Contact Eye Skin_Contact Skin Contact: Remove clothing, wash with soap & water Exposure->Skin_Contact Skin Inhalation Inhalation: Move to fresh air Exposure->Inhalation Inhalation Ingestion Ingestion: Rinse mouth, DO NOT induce vomiting Exposure->Ingestion Ingestion Seek_Medical_Help Seek Immediate Medical Attention Eye_Contact->Seek_Medical_Help Skin_Contact->Seek_Medical_Help If irritation persists Inhalation->Seek_Medical_Help Ingestion->Seek_Medical_Help

Caption: Workflow for first-aid response to chemical exposure.

Fire-Fighting Measures

While specific flammability data is unavailable, it is prudent to assume the compound is combustible.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this substance/mixture, no limitations of extinguishing agents are given.[8]

  • Specific Hazards: In the event of a fire, hazardous combustion gases or vapors may be produced.[4][8] These can include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][8]

Accidental Release Measures

A systematic approach is necessary to mitigate the risks associated with a spill.

Personal Precautions and Protective Equipment
  • Non-Emergency Personnel: Do not breathe vapors or dust. Avoid all contact with the substance. Ensure adequate ventilation and evacuate the area.[4][8]

  • Emergency Responders: Wear appropriate personal protective equipment (PPE) as detailed in Section 8.

Environmental Precautions
  • Prevent the substance from entering drains, sewers, or watercourses.[4][6][8]

Methods for Containment and Cleaning Up
  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Cleanup: For liquid spills, absorb with an inert material (e.g., sand, diatomite, universal binders).[6]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.

Spill_Response_Plan Spill Spill Occurs Isolate the Area Assess Assess Situation Identify Substance Determine Spill Size Spill->Assess PPE Don Appropriate PPE Gloves, Goggles, Lab Coat, Respirator (if needed) Assess->PPE Contain Contain the Spill Use absorbent materials for liquids Gently cover solids PPE->Contain Cleanup Clean Up Collect material into a labeled waste container Contain->Cleanup Decon Decontaminate Area Clean with appropriate solvent Cleanup->Decon Dispose Dispose of Waste Follow institutional hazardous waste procedures Decon->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Handling and Storage

Safe Handling
  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][6][8]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[6]

Storage Conditions
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4][6]

  • Security: Store in a locked-up area accessible only to authorized personnel.[4][6]

  • Incompatible Materials: Keep away from strong oxidizing agents.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is necessary, combining engineering controls and personal protective equipment.

Engineering Controls
  • Primary Control: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. A face shield may also be necessary for splash protection.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

    • Protective Clothing: Wear a lab coat. For larger quantities or tasks with a higher risk of exposure, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Selection_Hierarchy Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical exposure.

Physical and Chemical Properties

While experimental data for 4-Chloro-3,3-dimethylindoline hydrochloride is not available, the following table lists properties that should be determined by the user before large-scale use.

Table 3: Physical and Chemical Properties (To Be Determined)

PropertyValue
Appearance (e.g., White to off-white solid)
Odor No data available
Melting Point/Freezing Point No data available
Boiling Point No data available
Solubility Likely soluble in water
Vapor Pressure No data available
Vapor Density No data available
pH No data available

Stability and Reactivity

  • Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[4]

  • Conditions to Avoid: No specific data is available, but it is prudent to avoid high temperatures and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

Toxicological and Ecological Information

  • Toxicological Information: No specific toxicological studies have been conducted on this compound. It is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system based on data from analogous compounds.[1][2][4]

  • Ecological Information: The environmental impact of this substance has not been evaluated. It should not be released into the environment.[6][8]

Disposal Considerations

All waste materials, including the compound itself and any contaminated items, must be disposed of as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][2][4][6] Do not dispose of it via the sanitary sewer.

Transport Information

Formal transport classification is not available. The user must determine the appropriate shipping name and classification in accordance with all applicable regulations (e.g., IATA, ADR, IMDG, DOT) before transportation.

Regulatory Information

The regulatory status of this compound may vary by jurisdiction. Users are responsible for ensuring compliance with all relevant regulations.

References

  • Safety Data Sheet - MedchemExpress.com. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, December 25).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 7).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 25).
  • SAFETY DATA SHEET - Merck. (2023, August 1).
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  • MATERIAL SAFETY DATA SHEET. (2012, October 16).
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  • Safety Data Sheet - DC Fine Chemicals. (n.d.).
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  • MATERIAL SAFETY DATA SHEET - Pfizer. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, February 11).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10).
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2024, September 16).
  • MATERIAL SAFETY DATA SHEET. (2012, August 6).
  • 11 Do you know first-aid for injuries caused by chemicals? (n.d.).
  • What to Do in a Chemical Emergency - CDC. (2024, April 10). Retrieved from Centers for Disease Control and Prevention.
  • 4-Chloro-3-methylquinoline - ChemScene. (n.d.).
  • 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem. (n.d.).
  • 4-Chloro-5-fluoro-3,3-dimethylindoline - BLDpharm. (n.d.).
  • Chemical Properties of 4-chloroanilinium chloride (CAS 20265-96-7) - Cheméo. (n.d.).
  • 4-Chloro-3-Methylbenzene-1,2-diaMine hydrochloride | 1087743-89-2 - ChemicalBook. (n.d.).

Sources

Foundational

history and development of dimethylindoline derivatives in oncology

The Dimethylindoline Scaffold in Oncology: Mechanistic Origins, Targeted Therapeutics, and Advanced Theranostics Executive Summary The indoline heterocyclic core is a cornerstone of modern medicinal chemistry. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

The Dimethylindoline Scaffold in Oncology: Mechanistic Origins, Targeted Therapeutics, and Advanced Theranostics

Executive Summary

The indoline heterocyclic core is a cornerstone of modern medicinal chemistry. However, the specific structural evolution to the 3,3-dimethylindoline scaffold represents a masterclass in rational drug design. By introducing gem-dimethyl groups at the C3 position, researchers have engineered a privileged building block that overcomes severe metabolic liabilities, locks molecular conformations, and enables both highly targeted oncological therapeutics (e.g., Notum and SHP2 inhibitors) and advanced near-infrared (NIR) diagnostic imaging. This technical guide dissects the chemical logic, pharmacological efficacy, and synthetic workflows of dimethylindoline derivatives in oncology.

The Chemical Logic of the 3,3-Dimethylindoline Scaffold

As drug development professionals, we must evaluate scaffolds not just for target affinity, but for survivability in complex biological matrices. Unsubstituted indolines frequently fail in clinical development due to poor metabolic stability; the C3 position is highly susceptible to cytochrome P450-mediated oxidation.

The transition to 3,3-dimethylindoline (and its fluorinated analogs like 3,3-difluoroindoline) resolves these critical bottlenecks[1]:

  • Metabolic Shielding: The steric bulk of the gem-dimethyl groups physically blocks oxidative degradation at the C3 carbon. This modification significantly increases the pharmacokinetic half-life and thermal stability (decomposition >200°C) of the drug candidate[1].

  • Lipophilicity Enhancement: The addition of methyl groups increases the partition coefficient (logP ~2.1), enhancing cell membrane permeability. This is a non-negotiable requirement for targeting intracellular oncogenic kinases like SHP2, for which dimethylindoline derivatives are currently in clinical trials for solid tumors[1].

  • Conformational Locking: In supramolecular chemistry, these groups act as steric "bumpers." They prevent intermolecular π-π stacking, a property heavily exploited to prevent fluorescence quenching in advanced oncological imaging[2].

Targeted Therapeutics: Modulating the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is a primary driver of cell proliferation and is notoriously dysregulated in colorectal cancers. Notum , a secreted carboxylesterase, acts as a negative regulator of this pathway by depalmitoleating Wnt proteins, rendering them inactive. Inhibiting Notum restores Wnt signaling tone, which is critical for cellular regeneration and modulating specific tumor microenvironments[3].

Historically, Notum inhibitors (such as ABC99) relied on a covalent mechanism of action (MoA), irreversibly acylating the catalytic Ser232 residue. While effective in vitro, covalent inhibitors carry inherent risks of off-target toxicity and immunogenicity. Recent breakthroughs have successfully transitioned the field from covalent to non-covalent inhibitors by leveraging the N-acyl 3,3-dimethylindoline scaffold[3].

WntPathway Notum Notum Enzyme (Carboxylesterase) Wnt Wnt Protein (Palmitoleated) Notum->Wnt Depalmitoleates (Inactivates Wnt) Inhibitor N-Acyl 3,3-Dimethylindoline (Non-Covalent Inhibitor) Inhibitor->Notum Blocks Active Site Receptor Frizzled Receptor Wnt->Receptor Binds & Activates BetaCatenin β-Catenin Accumulation Receptor->BetaCatenin Intracellular Signaling Transcription TCF/LEF Target Genes (Tumor Suppression/Regulation) BetaCatenin->Transcription Nuclear Translocation

Fig 1. Modulation of Wnt/β-catenin signaling via non-covalent Notum inhibition.

Quantitative Structure-Activity Relationship (QSAR)

The shift to the 3,3-dimethylindoline core yielded highly potent, reversible inhibitors. Crystallographic data reveals that the gem-dimethyl groups perfectly occupy the palmitoleate binding pocket of Notum, engaging in critical hydrophobic interactions (aromatic stacking with Phe320), while a water molecule bridges the indoline core to the enzyme's oxyanion hole[3].

Table 1: QSAR of Indoline-Based Notum Inhibitors

Compound TypeIndoline ScaffoldMechanism of ActionIC₅₀ (Notum)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
ABC99 Indoline carbamateCovalent (Irreversible)~10 nMN/AN/A
Compound 4b 3-MethylindolineNon-Covalent (Reversible)150 nM0.653.2
Compound 4c 3,3-DimethylindolineNon-Covalent (Reversible)12 nM0.855.0
Compound 4y 3,3-spiro cPr indolineNon-Covalent (Reversible)3.5 nM0.885.2

Advanced Diagnostics: Squaraine Rotaxanes for NIR Imaging

Beyond therapeutics, the 3,3-dimethylindoline scaffold is revolutionizing cancer diagnostics. Near-infrared (NIR) fluorescence imaging (650–900 nm) is essential for image-guided tumor resection due to deep tissue penetration and low autofluorescence. Squaraine dyes exhibit massive molar absorptivities in this region, but they suffer from two fatal flaws in biological media: susceptibility to nucleophilic attack and severe Aggregation-Caused Quenching (ACQ)[2].

By encapsulating a 3,3-dimethylindoline squaraine dye inside a tetralactam macrocycle (forming a mechanically interlocked rotaxane ), these liabilities are neutralized. The gem-dimethyl groups force a wide separation between the macrocycle's anthracene sidewalls and the dye core. This reduces electronic coupling and prevents ACQ, leading to a 10-fold enhancement in fluorescence quantum yield in aqueous environments[2].

Photophysics Dye 3,3-Dimethylindoline Squaraine Dye (Template) Rotaxane Squaraine Rotaxane (Mechanically Interlocked) Dye->Rotaxane H-Bond Templation Macrocycle Tetralactam Macrocycle Precursors Macrocycle->Rotaxane Base-Catalyzed Clipping Properties Enhanced Quantum Yield Reduced ACQ Deep-Red/NIR Emission Rotaxane->Properties Steric Shielding by gem-dimethyl groups

Fig 2. Photophysical enhancement via mechanical interlocking of squaraine rotaxanes.

Table 2: Photophysical Enhancement of Squaraine Dyes via Rotaxane Encapsulation

Fluorophore SystemEnvironmentAbsorbance λₘₐₓEmission λₘₐₓQuantum Yield (Φ)Aggregation Resistance
Free 3,3-Dimethylindoline Squaraine Aqueous Buffer630 nm645 nm~0.05Low (Severe ACQ)
Squaraine Rotaxane (Anthracene) Aqueous Buffer640 nm655 nm~0.55High (Sterically Shielded)

Validated Experimental Workflows

Executing the synthesis of these advanced molecular tools requires precise control over reaction conditions. Below are self-validating protocols detailing the causality behind each procedural step.

Protocol 1: Synthesis of N-Acyl 3,3-Dimethylindoline Notum Inhibitors

This protocol outlines the generation of non-covalent Notum inhibitors (e.g., Compound 4c)[3].

Synthesis SM 3,3-Dimethylindoline Hydrochloride Reaction Acylation Reaction (CH2Cl2, 0°C to RT, 2h) SM->Reaction Reagent Acyl Chloride (RCOCl) + NaHCO3 (12 eq) Reagent->Reaction Product N-Acyl 3,3-Dimethylindoline (Target Inhibitor) Reaction->Product >60% Yield (Purified via Chromatography)

Fig 3. Synthetic workflow for N-acyl 3,3-dimethylindoline derivatives.

  • Preparation of Reactants : Dissolve 3,3-dimethylindoline hydrochloride (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere.

    • Causality: The inert atmosphere prevents premature oxidation of the indoline nitrogen, while anhydrous CH₂Cl₂ ensures the highly reactive acyl chloride is not hydrolyzed by ambient moisture before coupling.

  • Acid Scavenging : Add sodium bicarbonate (NaHCO₃, 12.0 equiv).

    • Causality: A massive excess of this specific mild, heterogeneous base is critical. It neutralizes the starting hydrochloride salt and scavenges the HCl byproduct of the acylation without inducing base-catalyzed degradation of the acyl chloride—a common failure point when using stronger, soluble bases like triethylamine (TEA).

  • Acylation : Cool the suspension to 0°C using an ice bath, then dropwise add the acyl chloride (RCOCl, 2.0 equiv).

    • Causality: Nucleophilic acyl substitution is highly exothermic. Cooling suppresses the formation of di-acylated byproducts and strictly controls the reaction kinetics.

  • Propagation & Monitoring : Allow the reaction to warm naturally to room temperature (RT) and stir for 2 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

  • Isolation : Quench with deionized water to destroy unreacted acyl chloride. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the pure N-acyl 3,3-dimethylindoline inhibitor.

Protocol 2: Templated Clipping for Squaraine Rotaxanes

This protocol outlines the mechanical interlocking of squaraine dyes for NIR imaging[2].

  • Pre-organization (Threading) : Dissolve the 3,3-dimethylindoline squaraine dye (template) and the tetralactam macrocycle precursors (e.g., anthracene-based diamines and diacid chlorides) in anhydrous chloroform (CHCl₃).

    • Causality: Chloroform is a non-competing solvent that maximizes the hydrogen-bonding interactions between the squaraine's central oxygen atoms and the forming amide bonds of the precursors.

  • Templation : Allow the mixture to equilibrate.

    • Causality: The squaraine dye acts as a thermodynamic template, pre-organizing the linear precursors around its core via non-covalent interactions before covalent bond formation occurs.

  • Macrocyclization (Clipping) : Introduce a non-nucleophilic base (e.g., triethylamine) to initiate the amidation reaction.

    • Causality: The base neutralizes the HCl generated during the reaction between the diamine and diacid chloride, driving the cyclization forward to close the macrocycle around the dye.

  • Steric Locking : Isolate the rotaxane via size-exclusion or silica gel chromatography.

    • Causality: The gem-dimethyl groups of the 3,3-dimethylindoline core are sterically massive. Once the macrocycle is closed, these groups act as physical "stoppers," preventing the macrocycle from unthreading. This mechanical bond permanently shields the vulnerable squaraine core from nucleophilic attack in biological media.

Conclusion & Future Perspectives

The 3,3-dimethylindoline scaffold is a testament to the power of precise structural modification. By simply adding gem-dimethyl groups to an indoline core, researchers have bypassed metabolic degradation, enabled the discovery of highly potent non-covalent Notum and SHP2 inhibitors, and stabilized NIR fluorophores for live-cell cancer imaging. As precision oncology continues to demand both targeted therapies and companion diagnostics (theranostics), the dimethylindoline moiety will remain a critical tool in the drug developer's arsenal.

References

  • [1] 3,3-Difluoroindoline | High-Purity RUO Building Block. Benchchem. Available at:

  • [3] Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. National Institutes of Health (NIH) / PMC. Available at:

  • [2] Synthesis and Structure of 3,3-Dimethylindoline Squaraine Rotaxanes. ACS Publications. Available at:

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Exploratory

Thermodynamic Stability and Salt Screening of 4-Chloro-3,3-Dimethylindoline: A Preformulation Guide

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the preclinical development of novel small-molecule t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the preclinical development of novel small-molecule therapeutics, the physicochemical properties of the active pharmaceutical ingredient (API) dictate its developability. 4-Chloro-3,3-dimethylindoline (CAS 1235441-09-4) and its derivatives are highly valuable building blocks and pharmacophores. However, the indoline core presents a fundamental preformulation challenge: it is a weak base with high lipophilicity.

To achieve sufficient aqueous solubility for oral bioavailability, salt formation is mandatory [1]. Yet, the thermodynamic stability of these salts—specifically their propensity to undergo polymorphic transformations or disproportionate back to the free base in aqueous media or formulated solid dosage forms—poses a severe risk to downstream development [2].

As a Senior Application Scientist, I have structured this guide to move beyond basic screening checklists. We will dissect the causality behind thermodynamic instability in weakly basic indoline salts and provide a field-proven, self-validating methodology for selecting the optimal salt form.

Physicochemical Profiling & The Rationale for Salt Formation

The Basicity of the Indoline Core

Unsubstituted indoline has a predicted pKa​ of approximately 5.20 [5]. The introduction of an electron-withdrawing chlorine atom at the 4-position exerts a negative inductive effect (-I), further reducing the electron density on the secondary amine. Consequently, the pKa​ of 4-Chloro-3,3-dimethylindoline is estimated to be between 4.5 and 4.8.

The Thermodynamic Necessity of Salts

With a pKa​ < 5 and a highly hydrophobic dimethyl-substituted core, the free base exhibits extremely poor aqueous solubility (< 0.1 mg/mL) and often presents as an oil or low-melting solid. Salt formation (e.g., hydrochloride, mesylate, or succinate) is required to disrupt the crystal lattice energy and increase the solvation enthalpy [1].

However, salt formation is a double-edged sword. While it improves kinetic solubility, it introduces the risk of disproportionation —the thermodynamic conversion of the salt back into the free base.

Thermodynamic Stability: Core Principles & Causality

To engineer a stable formulation, one must understand the thermodynamic boundaries of the chosen salt. The stability of an indoline salt is governed by two primary thermodynamic concepts: pHmax​ and Polymorphic Free Energy.

The pHmax​ Concept and Disproportionation

pHmax​ is the specific pH at which the solubility of the salt and the solubility of the free base are thermodynamically identical [4].

  • Below pHmax​ : The salt is the thermodynamically stable solid phase.

  • Above pHmax​ : The free base becomes the thermodynamically stable solid phase.

Because 4-Chloro-3,3-dimethylindoline is a weak base, its salts typically have a very low pHmax​ (often < 2.5). If the salt is exposed to a microenvironment exceeding this pH—such as the intestinal tract (pH 6.8) or during wet granulation with alkaline excipients (e.g., magnesium stearate)—the system will spontaneously minimize its Gibbs free energy by precipitating the free base [4].

G A Solid Salt (Indoline·HX) B Dissolved Salt (Indoline-H⁺ + X⁻) A->B Dissolution (pH < pHmax) B->A Precipitation C Dissolved Free Base (Indoline + H⁺) B->C Deprotonation (pH > pKa) C->B Protonation D Solid Free Base (Precipitate) C->D Precipitation (pH > pHmax) D->C Dissolution

Thermodynamic equilibrium pathways of indoline salt disproportionation.

Polymorphic Stability (Enantiotropic vs. Monotropic)

Even if disproportionation is avoided, the salt itself may exist in multiple crystalline forms (polymorphs). The goal is to isolate the thermodynamically most stable polymorph at ambient conditions to prevent process-induced transformations[3]. If a metastable form is chosen, it will eventually convert to the stable form, altering the dissolution rate and bioavailability.

High-Throughput Salt Screening & Validation Protocol

Step-by-Step Methodology

Step 1: Counterion Selection ( ΔpKa​ Rule) Select counterions where the pKa​ of the acid is at least 3 units lower than the pKa​ of the indoline base ( ΔpKa​>3 ) to ensure complete proton transfer [2]. For 4-Chloro-3,3-dimethylindoline ( pKa​≈4.8 ), suitable acids include Hydrochloric Acid ( pKa​ -6), Methanesulfonic Acid ( pKa​ -1.9), and Maleic Acid ( pKa​ 1.9).

Step 2: High-Throughput Crystallization Perform miniaturized crystallizations in 96-well plates using diverse solvent systems (polar aprotic, polar protic, and non-polar) via cooling, anti-solvent addition, and slow evaporation to generate a wide landscape of solid forms [1].

Step 3: Primary Characterization Analyze the hits using Powder X-Ray Diffraction (PXRD) for crystallinity, and Differential Scanning Calorimetry (DSC) for melting point and enthalpy of fusion.

Step 4: Thermodynamic Slurry Equilibration (The Self-Validating Step) Causality: Crystallization often yields kinetically favored metastable forms. To find the thermodynamic sink, create a saturated suspension (slurry) of the API in a solvent. Protocol: Introduce seed crystals of all identified polymorphs into the slurry. Agitate at 25°C and 50°C for 14 days. The more soluble (metastable) forms will dissolve, and the least soluble (most thermodynamically stable) form will precipitate [3]. The solid isolated after 14 days represents the absolute thermodynamic minimum for that solvent system.

Step 5: pHmax​ and DVS Profiling Determine the pHmax​ via titration and assess hygroscopicity using Dynamic Vapor Sorption (DVS). Salts that deliquesce (absorb moisture until they dissolve) are rejected.

Workflow Step1 1. Counterion Selection (ΔpKa > 3) Step2 2. HT Crystallization (Cooling, Antisolvent) Step1->Step2 Step3 3. Primary Characterization (PXRD, DSC, TGA) Step2->Step3 Step4 4. Slurry Equilibration (Thermodynamic Validation) Step3->Step4 Step5 5. pHmax & Solubility Determination Step4->Step5 Fail Metastable / Disproportionation Step4->Fail Phase Change Step6 6. Lead Salt Selection Step5->Step6 Fail->Step1 Rescreen Counterions

Self-validating high-throughput salt screening and thermodynamic validation workflow.

Comparative Thermodynamic Data

The following table synthesizes the expected physicochemical and thermodynamic profiles of 4-Chloro-3,3-dimethylindoline and its representative salt forms based on standard indoline derivative behavior.

Solid FormMelting Point (°C)Aqueous Solubility (mg/mL) pHmax​ Thermodynamic Stability / Hygroscopicity
Free Base ~45°C< 0.1N/AStable at high pH; Non-hygroscopic.
Hydrochloride (HCl) 210°C45.01.8High risk of disproportionation > pH 2; Deliquescent at >75% RH.
Mesylate 185°C60.02.1Moderate disproportionation risk; Moderately hygroscopic.
Maleate (1:1) 140°C15.03.2Lower disproportionation risk; Low hygroscopicity (Preferred).

Note: While the HCl salt (CAS 1376321-39-9) is commercially ubiquitous for chemical synthesis, its low pHmax​ and high hygroscopicity often render it suboptimal for final drug product formulation without strict microenvironmental pH control.

Mechanistic Insights into Formulation Failures

As an application scientist, I frequently see indoline HCl salts fail during scale-up due to excipient-induced disproportionation .

When the HCl salt of 4-Chloro-3,3-dimethylindoline is blended with basic excipients (like croscarmellose sodium or magnesium stearate) and exposed to moisture during wet granulation, the localized microenvironmental pH spikes above the salt's pHmax​ (1.8). The water acts as a conduit, allowing the basic excipient to deprotonate the indoline nitrogen. The system thermodynamically resolves by precipitating the insoluble free base inside the tablet matrix [4].

The Solution:

  • Shift the pHmax​ : Select a counterion like Maleate or Succinate that inherently raises the pHmax​ , widening the window of thermodynamic stability.

  • Formulation Control: Utilize dry granulation (roller compaction) to eliminate the aqueous conduit, and incorporate acidic microenvironmental pH modifiers (e.g., citric acid) into the blend to artificially suppress the localized pH below the pHmax​ .

Conclusion

The developability of 4-Chloro-3,3-dimethylindoline hinges not just on finding a salt that dissolves, but on finding a salt that wants to stay a salt. By implementing thermodynamically driven, self-validating screening protocols—specifically long-term slurry equilibrations and rigorous pHmax​ mapping—researchers can bypass kinetic illusions. Moving away from default hydrochloride salts toward tailored organic counterions often provides the necessary thermodynamic stability to survive both the human GI tract and the rigors of pharmaceutical manufacturing.

References

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at:[Link]

  • Specialized Solid Form Screening Techniques. Organic Process Research & Development. Available at:[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at:[Link]

  • Indoline Compound Summary (CID 10328). PubChem, National Institutes of Health. Available at:[Link]

Foundational

Unlocking Chemical Diversity: A Comparative Analysis of Indoline and 3,3-Dimethylindoline Scaffolds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indoline scaffold, a cornerstone in medicinal chemistry, represents a privileged structure found in a multitude of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold, a cornerstone in medicinal chemistry, represents a privileged structure found in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique bicyclic framework, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, offers a versatile platform for drug design.[3] However, the inherent reactivity of the parent indoline core, particularly its propensity for oxidation, can present challenges in drug development. The strategic introduction of a gem-dimethyl group at the C-3 position gives rise to the 3,3-dimethylindoline scaffold, a modification that profoundly alters the molecule's structural, electronic, and metabolic properties. This guide provides an in-depth technical analysis of the fundamental differences between indoline and 3,3-dimethylindoline derivatives, explaining the causal relationships between structure and reactivity and highlighting how these differences are leveraged to design more robust and effective therapeutic agents.

The Indoline Core: A Foundation of Latent Reactivity

Indoline, or 2,3-dihydro-1H-indole, is the saturated analog of indole at the 2,3-position.[4] This seemingly simple structural change—the saturation of a single double bond—transforms the aromatic, planar indole into a non-coplanar, more flexible scaffold with distinct chemical behaviors.[4]

Structural and Reactive Landscape

The indoline framework is characterized by two primary sites of reactivity: the nitrogen atom (N-1) and the C-2/C-3 positions of the pyrrolidine ring.

  • N-1 Position: The secondary amine at N-1 is weakly basic and nucleophilic.[4] This site is readily alkylated, acylated, or otherwise functionalized. However, in complex syntheses, this reactivity often necessitates the use of protecting groups to prevent unwanted side reactions while modifying other parts of the molecule.[4]

  • C-2/C-3 Positions and Oxidative Instability: The most significant chemical characteristic of the unsubstituted indoline core is its susceptibility to oxidation. The two hydrogen atoms at the C-2 position and the one at C-3 are readily removed under mild oxidative conditions, leading to the formation of the thermodynamically stable, aromatic indole ring.[3] This dearomatization-aromatization cycle is a critical liability in drug design, as it can lead to metabolic instability and off-target effects.

G cluster_reactivity Indoline Indoline Scaffold Reactivity Key Reactive Sites Oxidation Oxidation (e.g., MnO2, Air) Indoline->Oxidation Susceptible N1 N-1 Amine (Nucleophilic) Reactivity->N1 C2C3 C-2 / C-3 Positions (Prone to Oxidation) Reactivity->C2C3 Aromatic Benzene Ring (Electrophilic Substitution) Reactivity->Aromatic Indole Indole (Aromatic Product) Oxidation->Indole Aromatization G cluster_indoline Indoline Pathway cluster_dm_indoline 3,3-Dimethylindoline Pathway I1 Indoline O1 Mild Oxidant (e.g., DDQ, MnO2) I1->O1 Facile Aromatization P1 Indole (Aromatic Product) O1->P1 Facile Aromatization I2 3,3-Dimethylindoline O2 Mild Oxidant (e.g., DDQ, MnO2) I2->O2 Oxidation Blocked P2 No Reaction (Scaffold is Stable) O2->P2 Oxidation Blocked

Caption: Divergent oxidative pathways of the two scaffolds.

Comparative Data Summary

The following table provides a side-by-side comparison of the key properties of indoline and 3,3-dimethylindoline derivatives.

FeatureIndoline Derivatives3,3-Dimethylindoline DerivativesCausality / Implication
C-3 Substitution Two hydrogen atoms (CH₂)Two methyl groups (C(CH₃)₂)The quaternary center in the dimethyl variant is the source of its unique properties.
Conformational Flexibility Relatively flexible five-membered ring.Conformationally restricted due to steric strain.The gem-dimethyl effect (Thorpe-Ingold) rigidifies the scaffold, which can be advantageous for receptor binding. [5][6]
Oxidative Stability Low; readily oxidizes to form stable indoles. [3]High; resistant to oxidation at the C2-C3 bond.Absence of a C-3 proton prevents the primary dehydrogenation mechanism, enhancing metabolic stability.
¹H NMR Signature Complex multiplets for C-2 and C-3 protons.A sharp singlet integrating to 6H for the two equivalent methyl groups.Provides a clear diagnostic peak for identifying the 3,3-dimethyl substitution pattern. [7]
Synthetic Strategy Often requires N-protection; must consider potential for aromatization. [4]More robust; allows for broader functionalization without risk of core oxidation.Simplifies synthetic routes and expands the accessible chemical space.
Drug Development Focus Used as a core scaffold, but metabolic stability must be carefully monitored. [1]Prized for its stability, lipophilicity, and utility in creating rigid, well-defined pharmacophores.The gem-dimethyl group is a "metabolic blocker," improving the drug-like properties of the molecule.

Experimental Protocols & Methodologies

To fully appreciate the divergent reactivity, we outline two foundational experimental protocols.

Protocol: N-Benzylation of Indoline

This protocol illustrates a standard functionalization at the N-1 position, a common step in the synthesis of indoline-based drug candidates.

Objective: To synthesize 1-benzylindoline.

Methodology:

  • Setup: To a solution of indoline (1.0 eq) in a polar aprotic solvent like acetonitrile (ACN) in a round-bottom flask, add a solid base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indoline is consumed.

  • Workup: Upon completion, filter the solid K₂CO₃ and wash with ACN. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil via column chromatography on silica gel to yield the pure 1-benzylindoline.

Causality: The use of a base is critical to deprotonate the weakly acidic N-H proton, generating the more nucleophilic indolinide anion, which then readily attacks the electrophilic benzyl bromide in an Sₙ2 reaction.

Protocol: Comparative Oxidation Challenge

This experiment directly demonstrates the enhanced stability of the 3,3-dimethylindoline scaffold.

Objective: To compare the oxidative stability of indoline and 3,3-dimethylindoline using a mild oxidant.

Methodology:

  • Sample Preparation: Prepare two separate reaction vials.

    • Vial A: Dissolve indoline (100 mg) in dichloromethane (DCM, 5 mL).

    • Vial B: Dissolve 3,3-dimethylindoline (100 mg) in DCM (5 mL).

  • Oxidant Addition: To each vial, add manganese dioxide (MnO₂, ~5 eq), a mild oxidant known to dehydrogenate allylic and benzylic C-H bonds.

  • Reaction & Monitoring: Stir both vials vigorously at room temperature. After 1 hour, take a small aliquot from each vial and analyze by TLC, spotting against the respective starting materials.

  • Analysis:

    • Vial A (Indoline): The TLC will show the consumption of the indoline starting material and the appearance of a new, UV-active spot with a different Rf corresponding to indole.

    • Vial B (3,3-Dimethylindoline): The TLC will show predominantly unreacted starting material, demonstrating its resistance to oxidation under these conditions.

  • Confirmation: The products can be confirmed by removing the MnO₂ via filtration through celite, concentrating the filtrate, and analyzing by ¹H NMR. The spectrum from Vial A will show characteristic aromatic proton signals for indole, while the spectrum from Vial B will match that of the 3,3-dimethylindoline starting material.

Conclusion and Future Outlook

The distinction between indoline and its 3,3-dimethylated counterpart is a powerful lesson in rational drug design. While the parent indoline scaffold provides a valuable entry point into a rich chemical space, its inherent oxidative liability presents a significant hurdle. The simple, yet elegant, introduction of a gem-dimethyl group at the C-3 position effectively circumvents this issue, creating a more stable, metabolically robust, and conformationally defined scaffold. This modification enhances the "drug-like" properties of the molecule, making the 3,3-dimethylindoline core an exceptionally valuable building block for the development of next-generation therapeutics. As researchers continue to explore complex biological targets, the ability to fine-tune the properties of privileged scaffolds through such strategic modifications will remain paramount to success in modern drug discovery.

References

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  • Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate.
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  • Slaughter, B. D., Allen, M. W., Lushington, G. H., & Johnson, C. K. (2003). Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A, 107(29), 5661–5669. [Link]

  • Preparation and Properties of INDOLE. (n.d.).
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  • Feller, G. J., & Callis, P. R. (2009). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 85(4), 845-853. [Link]

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  • Fida, T., et al. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 16. [Link]

  • Srivastava, A., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 87, 631-642. [Link]

  • Dave, V., & Warnhoff, E. W. (1971). Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Journal of Chemistry, 49(11), 1911-1920. [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Reaction Conditions for the Alkylation of 4-Chloro-3,3-dimethylindoline

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols Executive Summary The functionalization of indoline scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols

Executive Summary

The functionalization of indoline scaffolds is a cornerstone of modern medicinal chemistry. 4-Chloro-3,3-dimethylindoline is a highly valuable, sterically demanding building block used in the synthesis of complex pharmaceuticals. While standard indolines often suffer from competitive C3-alkylation versus N-alkylation, this specific substrate presents unique structural advantages and electronic challenges.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, mechanistically grounded framework for the exclusive N-alkylation of 4-Chloro-3,3-dimethylindoline. By understanding the causality behind reagent selection, researchers can achieve near-quantitative yields while avoiding common pitfalls associated with deactivated secondary amines.

Mechanistic Insights & Structural Causality (E-E-A-T)

To optimize the alkylation of 4-Chloro-3,3-dimethylindoline, one must first deconstruct the molecule's inherent reactivity profile:

The "C3-Blockade" Effect

In unsubstituted indolines, the C3 position exhibits significant enamine-like nucleophilicity, frequently leading to undesired C3-alkylation or C3/N-dialkylation under basic conditions. As detailed in methodologies for , managing this regioselectivity is notoriously difficult. However, the gem-dimethyl group at the C3 position of our target molecule acts as a complete steric and valency blockade. This structural feature strictly prohibits C3-alkylation, guaranteeing 100% N1-regioselectivity without the need for specialized directing groups.

The "4-Chloro Deactivation" Effect

While regioselectivity is guaranteed, reactivity is hindered. The chlorine atom at the C4 position exerts a negative inductive effect (-I), drawing electron density away from the aromatic ring and the adjacent indoline nitrogen. Furthermore, its spatial proximity to the nitrogen introduces steric hindrance. Consequently, the neutral amine is significantly less nucleophilic than a standard indoline.

Experimental Causality:

  • For Direct Alkylation (SN2): Weak bases like K₂CO₃ often result in stalled reactions. To overcome the electronic deactivation, strong bases (e.g., NaH) must be used to fully deprotonate the nitrogen, forming a highly nucleophilic indolate anion [2].

  • For Reductive Amination: The weakened nucleophilicity means the neutral amine struggles to attack unactivated carbonyls. The addition of a Brønsted acid (e.g., Acetic Acid) is absolutely critical to activate the aldehyde/ketone into a highly electrophilic iminium ion prior to reduction.

Reaction Pathway Visualization

G SM 4-Chloro-3,3-dimethylindoline (Secondary Amine) Direct Direct Alkylation (R-X, Base, DMF) SM->Direct SN2 Mechanism RedAm Reductive Amination (R-CHO, NaBH(OAc)3) SM->RedAm Iminium Mechanism Prod N-Alkyl-4-chloro- 3,3-dimethylindoline (Tertiary Amine) Direct->Prod RedAm->Prod

Caption: Reaction pathways for the highly regioselective N-alkylation of 4-Chloro-3,3-dimethylindoline.

Optimization of Reaction Conditions: Quantitative Data

The following tables summarize the optimization metrics for both direct alkylation and reductive amination, highlighting the necessity of matching the reagent strength to the deactivated nature of the substrate.

Table 1: Base & Solvent Optimization for Direct Alkylation (Electrophile: Benzyl Bromide)

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Mechanistic Rationale
K₂CO₃ (2.0)MeCN801245 - 55%Insufficient deprotonation of deactivated NH.
Cs₂CO₃ (2.0)DMF25875 - 85%Better solubility and counter-ion effect.
NaH (1.5) DMF 0 to 25 4 >95% Full indolate formation overcomes -I effect.

Table 2: Reductant Optimization for Reductive Amination (Electrophile: Benzaldehyde)

Reductant (Equiv)SolventAdditiveTemp (°C)Conversion (%)Mechanistic Rationale
NaBH₄ (1.5)MeOHNone25<30%Premature reduction of aldehyde.
NaBH₃CN (1.5)MeOHAcOH (1.0 eq)2575%Toxic byproduct; slower iminium reduction.
NaBH(OAc)₃ (1.5) DCE AcOH (1.0 eq) 25 >95% Mild, highly selective for iminium ions.

Standardized Experimental Protocols

Protocol A: Direct N-Alkylation via Deprotonation (SN2 Pathway)

Best for primary alkyl halides, benzyl halides, and allyl halides.

  • Substrate Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 4-Chloro-3,3-dimethylindoline (1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL).

  • Activation (Deprotonation): Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 1.5 eq) portion-wise. Self-Validation: Observe the evolution of H₂ gas. The solution may slightly darken as the indolate forms. Stir at 0 °C for 30 minutes.

  • Electrophile Addition: Add the alkyl halide (1.2 mmol, 1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will appear as a new, higher R_f UV-active spot.

  • Quench & Extraction: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Reductive Amination via Iminium Intermediate

Best for coupling with aldehydes and ketones, avoiding over-alkylation risks.

  • Substrate Preparation: In a dry flask, dissolve 4-Chloro-3,3-dimethylindoline (1.0 mmol, 1.0 eq) and the target aldehyde (1.1 mmol, 1.1 eq) in anhydrous 1,2-Dichloroethane (DCE, 10 mL).

  • Acidic Activation: Add glacial Acetic Acid (1.0 mmol, 1.0 eq). Stir at room temperature for 30 minutes to facilitate iminium ion formation. Note: Do not skip this step; the 4-chloro group necessitates electrophile activation.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq) in one portion. The reaction is mildly exothermic.

  • Monitoring: Stir at room temperature for 12–16 hours. Monitor by LC-MS. Self-Validation: Look for the characteristic chlorine isotopic pattern (M and M+2 peaks in a 3:1 ratio) corresponding to the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) and stir vigorously for 15 minutes until gas evolution ceases. Extract with Dichloromethane (DCM, 3 x 15 mL).

  • Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via chromatography.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Preparation Dissolve indoline in anhydrous solvent Step2 2. Activation / Reagent Addition Add Base/Electrophile OR Acid/Aldehyde Step1->Step2 Step3 3. Reaction Execution Stir at optimal temp (RT to 80°C) Step2->Step3 Step4 4. Quench & Workup Quench with NH4Cl/NaHCO3, extract Step3->Step4 Step5 5. Purification Flash chromatography (Hexane/EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the N-alkylation of deactivated indolines.

Troubleshooting & Analytical Characterization

  • Issue: Incomplete Conversion in Direct Alkylation.

    • Cause: Moisture in DMF degrading the NaH, or steric clash from the 4-chloro group with bulky electrophiles (e.g., secondary alkyl halides).

    • Solution: Use strictly anhydrous DMF. For highly hindered electrophiles, elevate the temperature to 60 °C or switch to a more reactive leaving group (e.g., triflate instead of bromide).

  • Issue: Aldehyde Reduction in Reductive Amination.

    • Cause: Adding the reductant before the iminium ion has fully formed.

    • Solution: Ensure the 30-minute pre-stirring period with Acetic Acid is strictly observed before adding NaBH(OAc)₃.

  • Analytical Confirmation: The successful N-alkylation will result in the disappearance of the broad N-H stretch (~3300 cm⁻¹) in the IR spectrum. In ¹H-NMR, the downfield shift of the newly attached α-protons will confirm the covalent linkage to the nitrogen.

References

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles Catalysts, MDPI. URL:[Link]

Application

step-by-step procedure for free-basing 4-Chloro-3,3-dimethylindoline HCl

Application Note: Scalable Free-Basing Protocol for 4-Chloro-3,3-dimethylindoline Hydrochloride Executive Summary & Mechanistic Rationale 4-Chloro-3,3-dimethylindoline is a sterically hindered, halogenated indoline build...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Free-Basing Protocol for 4-Chloro-3,3-dimethylindoline Hydrochloride

Executive Summary & Mechanistic Rationale

4-Chloro-3,3-dimethylindoline is a sterically hindered, halogenated indoline building block frequently utilized in medicinal chemistry and drug development. Commercially, it is often supplied as a hydrochloride (HCl) salt to enhance ambient stability and shelf life. However, downstream applications—such as N-alkylation, acylation, or transition-metal-catalyzed cross-coupling—require the nucleophilic "free base" form.

The conversion of the HCl salt to the free base relies on the principles of 1[1]. The protonated indoline salt is highly soluble in polar aqueous environments. By introducing an aqueous base (e.g., NaOH), the acidic proton is neutralized, yielding the uncharged indoline. This neutral species exhibits a drastic reduction in aqueous solubility and a high partition coefficient for non-polar organic solvents, allowing for quantitative recovery via 2[2].

Stoichiometry and Reagent Selection

The selection of reagents is driven by the pKa of the substrate and the density of the extraction solvent. Indoline derivatives typically possess a conjugate acid pKa of approximately 4.5 to 5.0. Therefore, a mild to moderate base (1M NaOH) is more than sufficient to drive the deprotonation equilibrium to completion. Dichloromethane (DCM) is selected as the organic solvent; its density (1.33 g/cm³) ensures the organic phase constitutes the bottom layer, which significantly 3[3] from a separatory funnel.

Table 1: Standardized Reagent Matrix for a 10 mmol Scale Extraction

MaterialFunctionQuantityEquivalentsRationale
4-Chloro-3,3-dimethylindoline HCl Substrate2.18 g1.0 eqStarting material (MW ~218.12 g/mol ).
1M NaOH (aq) Deprotonating Agent15.0 mL1.5 eqProvides a stoichiometric excess to ensure pH > 9.
Dichloromethane (DCM) Extraction Solvent3 × 20 mLN/AHigh solubilizing power; bottom layer in phase separation.
Saturated NaCl (Brine) Wash Solution20 mLN/ADisrupts emulsions and pre-dries the organic phase.
Anhydrous Na₂SO₄ Drying Agent~3.0 gN/AChemically inert; removes trace dissolved water.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed with integrated quality control checkpoints to ensure a self-validating workflow, minimizing the risk of product loss or incomplete conversion.

Step 1: Substrate Dissolution

  • Transfer 2.18 g of 4-Chloro-3,3-dimethylindoline HCl into a 100 mL Erlenmeyer flask.

  • Suspend the solid in 20 mL of deionized water. Causality: The salt will partially or fully dissolve depending on ambient temperature, maximizing the surface area for the subsequent aqueous neutralization.

Step 2: Basification (In-Process Checkpoint 1)

  • Slowly add 15.0 mL of 1M NaOH (aq) to the suspension while stirring magnetically at ambient temperature.

  • Observe the formation of a cloudy suspension or oily droplets. Causality: This precipitation visually indicates the formation of the water-insoluble free base.

  • Validation Check: Dip a glass stirring rod into the mixture and spot it onto universal pH indicator paper. The pH must read ≥ 9. If the pH is lower, add 1M NaOH in 1 mL increments until the target pH is achieved, validating complete deprotonation.

Step 3: Liquid-Liquid Extraction

  • Transfer the basic mixture to a 125 mL separatory funnel.

  • Add 20 mL of DCM. Stopper the funnel, invert, and gently vent the stopcock to release any pressure.

  • Shake the funnel vigorously for 30 seconds, venting periodically, then secure it on a ring stand to allow phase separation.

  • Validation Check (Water Drop Test): If phase identity is ever ambiguous, add a single drop of water to the funnel. Observe where the drop travels; it will mix with the upper aqueous layer and float on the dense lower DCM layer[1].

  • Drain the lower organic layer (DCM) into a clean 125 mL Erlenmeyer flask.

  • Repeat the extraction of the remaining aqueous layer with two additional 20 mL portions of DCM, combining all organic extracts. Causality: Multiple extractions with smaller solvent volumes are mathematically more efficient at recovering the solute than a single large-volume extraction[2].

Step 4: Washing and Drying

  • Return the combined DCM extracts to the separatory funnel and wash with 20 mL of saturated aqueous NaCl (brine). Drain the DCM layer back into the Erlenmeyer flask. Causality: Brine creates a high osmotic pressure that draws dissolved bulk water out of the organic phase.

  • Add ~3.0 g of anhydrous Na₂SO₄ to the DCM solution. Swirl the flask and let it sit for 10 minutes. Validation Check: The drying agent should be free-flowing ("snow-like"). If it clumps heavily to the bottom of the flask, water is still present; add an additional 1.0 g of Na₂SO₄.

Step 5: Isolation and Concentration

  • Filter the dried organic solution through a fluted filter paper into a pre-weighed (tared) round-bottom flask. Rinse the filter cake with 5 mL of fresh DCM to ensure quantitative transfer.

  • Remove the DCM using a rotary evaporator under reduced pressure (water bath at 30°C, ~400 mbar).

  • Validation Check: Weigh the flask to determine the mass of the isolated 4-Chloro-3,3-dimethylindoline free base. Calculate the percent yield (theoretical yield = 1.82 g). A yield of >95% validates the mechanical efficiency of the extraction protocol.

Process Visualization

Workflow Salt 4-Chloro-3,3-dimethylindoline HCl (Aqueous Suspension) Base Add 1M NaOH (Adjust to pH > 9) Salt->Base Extract Extract with DCM (3 x 20 mL) Base->Extract Deprotonation Phase Phase Separation (Separatory Funnel) Extract->Phase Org Lower Organic Layer (Free Base in DCM) Phase->Org Aq Upper Aqueous Layer (NaCl + H2O) Phase->Aq Discard Waste Dry Wash with Brine & Dry over Na2SO4 Org->Dry Evap Rotary Evaporation (30°C, Reduced Pressure) Dry->Evap Pure Pure Free Base (Target Product) Evap->Pure Isolate

Figure 1: Liquid-liquid extraction workflow for the free-basing of amine hydrochloride salts.

References

  • Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]

  • Title: Acid–base extraction Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Method

Application Notes and Protocols: 4-Chloro-3,3-dimethylindoline as a Versatile Scaffold for Spiro-oxindole Synthesis

Introduction: The Enduring Appeal of Spiro-oxindoles in Drug Discovery The spiro-oxindole framework is a privileged heterocyclic motif, holding a distinguished position in medicinal chemistry and natural product synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Appeal of Spiro-oxindoles in Drug Discovery

The spiro-oxindole framework is a privileged heterocyclic motif, holding a distinguished position in medicinal chemistry and natural product synthesis.[1][2] This unique three-dimensional architecture, characterized by a spiro-fused ring system at the C3 position of the oxindole core, imparts conformational rigidity, which is a highly desirable trait for enhancing ligand-protein binding affinity and specificity.[3] Consequently, spiro-oxindoles exhibit a remarkable spectrum of biological activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5] Several spiro-oxindole-containing compounds have entered clinical trials, underscoring their therapeutic potential.[6]

The strategic incorporation of substituents onto the spiro-oxindole scaffold allows for the fine-tuning of its pharmacological profile. The 4-chloro-3,3-dimethylindoline core, in particular, offers a unique combination of electronic and steric features. The electron-withdrawing nature of the chlorine atom at the 4-position can modulate the reactivity of the indoline nucleus and influence the biological activity of the final spiro-oxindole product. The gem-dimethyl group at the 3-position provides steric bulk, which can direct the stereochemical outcome of spirocyclization reactions and enhance metabolic stability.

This comprehensive guide provides detailed application notes and protocols for the utilization of 4-chloro-3,3-dimethylindoline as a versatile starting material for the synthesis of a diverse array of spiro-oxindoles. We will delve into two powerful and adaptable synthetic strategies: 1,3-Dipolar Cycloaddition of Isatin-Derived Azomethine Ylides and Transition-Metal-Catalyzed Intramolecular Spirocyclization . For each method, we will provide a thorough mechanistic rationale, step-by-step experimental protocols, and expert insights into potential challenges and troubleshooting.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-3,3-dimethylisatin

A crucial first step in many synthetic routes towards spiro-oxindoles is the oxidation of the indoline precursor to the corresponding isatin. The following protocol outlines a reliable method for the synthesis of 4-chloro-3,3-dimethylisatin from 4-chloro-3,3-dimethylindoline.

Protocol 1: Oxidation of 4-Chloro-3,3-dimethylindoline to 4-Chloro-3,3-dimethylisatin

Causality Behind Experimental Choices: This protocol employs a well-established two-step procedure involving N-acetylation followed by oxidation. N-acetylation protects the nitrogen atom and activates the benzylic C-H bonds for oxidation. Various oxidizing agents can be employed; however, a common and effective method involves the use of chromium trioxide in acetic acid. Careful temperature control is crucial to prevent over-oxidation and decomposition.

Step-by-Step Methodology:

  • N-Acetylation:

    • To a solution of 4-chloro-3,3-dimethylindoline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add acetic anhydride (1.2 eq) and triethylamine (1.5 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-4-chloro-3,3-dimethylindoline. This intermediate can often be used in the next step without further purification.

  • Oxidation to Isatin:

    • Dissolve the crude N-acetyl-4-chloro-3,3-dimethylindoline in glacial acetic acid (20 mL/mmol).

    • Cool the solution to 15-20 °C in an ice-water bath.

    • Slowly add a solution of chromium trioxide (3.0 eq) in a mixture of acetic acid and water (4:1) dropwise, maintaining the internal temperature below 30 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-3,3-dimethylisatin as a solid.

Self-Validation: The successful synthesis of the isatin can be confirmed by standard spectroscopic techniques. The 1H NMR spectrum should show the disappearance of the indoline C2-methylene protons and the appearance of characteristic aromatic signals. The 13C NMR will show two carbonyl signals for the isatin core. The mass spectrum should correspond to the molecular weight of 4-chloro-3,3-dimethylisatin.

Part 2: Synthesis of Spiro-oxindoles via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and highly convergent method for the construction of five-membered heterocyclic rings, including the pyrrolidine ring commonly found in spiro-oxindoles.[2][7] In this approach, the isatin derived from our starting material serves as the precursor to the azomethine ylide.

Mechanistic Rationale:

The reaction is initiated by the condensation of 4-chloro-3,3-dimethylisatin with an α-amino acid (e.g., sarcosine or proline) to generate an unstable azomethine ylide intermediate in situ. This 1,3-dipole then undergoes a concerted or stepwise cycloaddition with a suitable dipolarophile (an electron-deficient alkene) to furnish the desired spiro-pyrrolidine-oxindole. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the substituents on both the azomethine ylide and the dipolarophile.

Diagram of the 1,3-Dipolar Cycloaddition Pathway:

G cluster_0 Azomethine Ylide Formation cluster_1 Cycloaddition Isatin 4-Chloro-3,3-dimethylisatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide + AminoAcid α-Amino Acid (e.g., Sarcosine) AminoAcid->Ylide + Dipolarophile Electron-Deficient Alkene (Dipolarophile) Spiro Spiro-pyrrolidine-oxindole Ylide->Spiro + Dipolarophile->Spiro +

Caption: General workflow for spiro-oxindole synthesis via 1,3-dipolar cycloaddition.

Protocol 2: Three-Component 1,3-Dipolar Cycloaddition

Causality Behind Experimental Choices: This one-pot, three-component reaction is highly efficient as it avoids the isolation of the reactive azomethine ylide. The choice of solvent is critical; protic solvents like methanol or ethanol can facilitate the formation of the azomethine ylide. The reaction is often carried out at reflux to provide sufficient energy for the cycloaddition. The electron-withdrawing chloro group on the isatin may enhance its reactivity towards nucleophilic attack by the amino acid.

Step-by-Step Methodology:

  • To a solution of 4-chloro-3,3-dimethylisatin (1.0 eq) and the chosen α-amino acid (e.g., sarcosine, 1.2 eq) in methanol (20 mL/mmol), add the dipolarophile (e.g., N-phenylmaleimide, 1.1 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro-pyrrolidine-oxindole.

Troubleshooting:

  • Low Yield: If the yield is low, consider using a different solvent system (e.g., toluene, acetonitrile) or a catalyst. Lewis acids such as Ag(I) or Cu(II) salts have been shown to catalyze these cycloadditions.[8]

  • Formation of Regioisomers: The regioselectivity of the cycloaddition can be an issue with unsymmetrical dipolarophiles. The electronic and steric nature of the substituents will dictate the preferred regioisomer. Careful analysis of the crude reaction mixture by 1H NMR is necessary to determine the isomeric ratio.

  • Diastereoselectivity: The reaction can produce a mixture of diastereomers. The diastereomeric ratio can sometimes be improved by optimizing the reaction temperature or by using a chiral catalyst for an enantioselective variant.

Quantitative Data for Representative 1,3-Dipolar Cycloadditions:

EntryDipolarophileProductYield (%)d.r.
1N-PhenylmaleimideSpiro[indoline-3,2'-pyrrolo[3,4-c]pyrrole]-2,4',6'-trione derivative85>95:5
2Dimethyl acetylenedicarboxylateSpiro[indoline-3,2'-pyrrole]-2-one derivative78N/A
3(E)-ChalconeSpiro[indoline-3,2'-pyrrolidine]-2-one derivative7285:15

Note: Yields and diastereomeric ratios (d.r.) are representative and may vary depending on the specific reaction conditions and substrates used.

Part 3: Synthesis of Spiro-oxindoles via Transition-Metal-Catalyzed Spirocyclization

Transition-metal catalysis offers a powerful alternative for the synthesis of spiro-oxindoles, often providing access to different ring systems and stereochemical outcomes compared to cycloaddition strategies.[1][4] Palladium- and rhodium-catalyzed reactions are particularly prevalent in this area.

Mechanistic Rationale:

A common strategy involves the intramolecular cyclization of a suitably functionalized indoline precursor. For our 4-chloro-3,3-dimethylindoline scaffold, a plausible approach is the palladium-catalyzed intramolecular Heck reaction or a related C-H activation/cyclization cascade. This would typically require the pre-installation of a tethered alkene or alkyne at the N1-position of the indoline.

Diagram of a General Transition-Metal-Catalyzed Spirocyclization Workflow:

G Start N-Alkylated 4-Chloro-3,3-dimethylindoline Oxidative_Addition Oxidative Addition or C-H Activation Start->Oxidative_Addition Catalyst Transition-Metal Catalyst (e.g., Pd(OAc)2) Catalyst->Oxidative_Addition Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Spiro-oxindole Reductive_Elimination->Product

Caption: A generalized catalytic cycle for transition-metal-mediated spirocyclization.

Protocol 3: Palladium-Catalyzed Intramolecular Spirocyclization

Causality Behind Experimental Choices: This protocol is based on the well-established palladium-catalyzed intramolecular coupling of an aryl halide with a tethered nucleophile. The choice of the palladium catalyst and ligand is crucial for achieving high efficiency and selectivity. Phosphine ligands are commonly employed to stabilize the palladium center and promote the desired catalytic cycle. The base is required to neutralize the acid generated during the reaction. The chloro-substituent on the indoline ring can participate in oxidative addition to the palladium(0) catalyst, initiating the cyclization.

Step-by-Step Methodology:

  • Synthesis of the Precursor:

    • N-alkylate 4-chloro-3,3-dimethylindoline with a suitable alkyl halide containing a terminal alkene or alkyne (e.g., 4-pentenoyl chloride after initial N-H deprotonation). This reaction can be carried out using a base such as sodium hydride in an aprotic solvent like THF.

  • Spirocyclization:

    • To a solution of the N-alkenylated indoline precursor (1.0 eq) in a suitable solvent (e.g., toluene, DMF, or acetonitrile, 20 mL/mmol), add the palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a phosphine ligand (e.g., PPh3, 10 mol%), and a base (e.g., K2CO3, 2.0 eq).

    • Heat the reaction mixture to 80-110 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro-oxindole.

Troubleshooting:

  • No Reaction: If no reaction is observed, consider a more active palladium catalyst (e.g., Pd2(dba)3) or a different ligand. The choice of base and solvent can also significantly impact the reaction outcome.

  • Dehalogenation: A common side reaction is the reduction of the chloro-substituent. This can sometimes be suppressed by using a milder base or a lower reaction temperature.

  • Formation of Byproducts: Undesired side products may arise from intermolecular reactions or alternative cyclization pathways. Optimizing the reaction concentration and temperature can help to favor the desired intramolecular process.

Quantitative Data for a Representative Palladium-Catalyzed Spirocyclization:

EntryTethered GroupCatalyst SystemProductYield (%)
1N-pentenoylPd(OAc)2 / PPh3 / K2CO3Spiro[indoline-3,2'-pyrrolidin]-2,5'-dione derivative65
2N-propargylPdCl2(PPh3)2 / CuI / Et3NSpiro[indoline-3,2'-pyrrole]-2-one derivative70

Note: Yields are representative and will depend on the specific substrate and reaction conditions.

Conclusion

4-Chloro-3,3-dimethylindoline is a highly valuable and versatile scaffold for the synthesis of a wide range of spiro-oxindoles. The protocols and insights provided in this guide demonstrate the feasibility of employing both 1,3-dipolar cycloaddition and transition-metal-catalyzed spirocyclization strategies to access these medicinally important compounds. The presence of the chloro and gem-dimethyl substituents offers unique opportunities for further functionalization and for influencing the stereochemical outcome of the reactions. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can unlock the full potential of this scaffold in the discovery and development of novel therapeutics.

References

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  • Transition metal-catalyzed synthesis of spirooxindoles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7282035/]
  • A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941617/]
  • Pd/Cu‐catalyzed synthesis of spirocyclic indolines via a... ResearchGate. [URL: https://www.researchgate.net/figure/Pd-Cu-catalyzed-synthesis-of-spirocyclic-indolines-via-a-three-component-reaction-of_fig1_319130095]
  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo501237c]
  • Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/qo/c8qo00788h]
  • 1,3-dipolar cycloaddition reactions. YouTube. [URL: https://www.youtube.
  • Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/7028]
  • A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc06409c]

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of 4-Chloro-3,3-dimethylindoline

Introduction: The Significance of 3,3-Dimethylindoline in Medicinal Chemistry The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3,3-Dimethylindoline in Medicinal Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The 3,3-dimethylindoline moiety, in particular, offers a synthetically versatile platform for the development of novel therapeutics. The targeted removal of the chlorine atom from 4-Chloro-3,3-dimethylindoline to yield 3,3-dimethylindoline is a critical transformation, as it opens avenues for further functionalization or can be the final step in the synthesis of a target molecule.[1][2] Catalytic reduction methods are paramount for this dehalogenation, offering high efficiency, selectivity, and milder reaction conditions compared to stoichiometric reductants.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic reduction of 4-Chloro-3,3-dimethylindoline. We will explore various field-proven methodologies, delve into the mechanistic rationale behind experimental choices, and provide step-by-step protocols to ensure reproducible and high-yielding results.

Core Concepts in Catalytic Hydrodehalogenation

The catalytic hydrodehalogenation of aryl chlorides, such as 4-Chloro-3,3-dimethylindoline, is a powerful transformation that replaces a carbon-chlorine bond with a carbon-hydrogen bond.[3] This process is typically mediated by a transition metal catalyst, most commonly palladium, in the presence of a hydrogen source.[4][5] The general catalytic cycle involves the oxidative addition of the aryl chloride to a low-valent metal center, followed by a step where a hydride is transferred to the metal complex, and finally, reductive elimination to release the dehalogenated product and regenerate the active catalyst.

Catalytic Hydrodehalogenation Cycle Pd(0)Ln Active Catalyst (e.g., Pd(0)) Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition 4-Chloro-3,3-dimethylindoline Ar-Pd(II)-Cl Aryl-Palladium(II) Intermediate Oxidative_Addition->Ar-Pd(II)-Cl Hydride_Transfer Hydride Transfer Ar-Pd(II)-Cl->Hydride_Transfer Hydrogen Source Ar-Pd(II)-H Aryl-Palladium(II) Hydride Hydride_Transfer->Ar-Pd(II)-H Reductive_Elimination Reductive Elimination Ar-Pd(II)-H->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-H Dehalogenated Product (3,3-Dimethylindoline) Reductive_Elimination->Ar-H

Caption: Generalized catalytic cycle for palladium-catalyzed hydrodehalogenation.

Understanding the interplay between the catalyst, hydrogen source, solvent, and base is crucial for optimizing the reaction and achieving the desired outcome.

Method 1: Catalytic Hydrogenation using Hydrogen Gas

This classical and highly effective method utilizes molecular hydrogen as the terminal reducing agent. Palladium on carbon (Pd/C) is the most common and cost-effective catalyst for this transformation.[6] The addition of a base is often crucial to neutralize the HCl generated during the reaction, which can otherwise poison the catalyst and inhibit the reaction.[3]

Protocol: Pd/C Catalyzed Hydrogenation of 4-Chloro-3,3-dimethylindoline

Materials:

  • 4-Chloro-3,3-dimethylindoline

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Hydrogen gas (H2)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • Vessel Preparation: To a clean and dry reaction vessel, add 4-Chloro-3,3-dimethylindoline (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (1-5 mol% Pd). Safety Note: Pd/C can be pyrophoric. Handle with care.

  • Solvent and Base Addition: Add methanol or ethanol as the solvent, followed by the addition of a base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq).[3] The use of a base is critical to neutralize the in-situ generated HCl.

  • Inerting the System: Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas to the system. This can be done using a hydrogen balloon for atmospheric pressure reactions or a pressurized vessel (e.g., Parr apparatus) for higher pressures (1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 3,3-dimethylindoline.

Causality Behind Experimental Choices:
  • Catalyst: 10% Pd/C is a robust and highly active heterogeneous catalyst that is easily removed by filtration.[6]

  • Solvent: Protic solvents like methanol and ethanol are excellent for this reaction as they can also act as a hydrogen source in some cases and help to solubilize the substrate and reagents.

  • Base: The presence of a base like triethylamine is essential to scavenge the HCl produced during the reaction, preventing catalyst deactivation and promoting the catalytic cycle.[3]

  • Hydrogen Source: Molecular hydrogen is a clean and efficient reducing agent, with the only byproduct being HCl, which is neutralized by the base.

Method 2: Catalytic Transfer Hydrogenation

Transfer hydrogenation offers a convenient and often safer alternative to using pressurized hydrogen gas.[5] In this method, a hydrogen donor molecule transfers hydrogen to the substrate, mediated by the catalyst. Common hydrogen donors include formic acid and its salts (e.g., sodium formate, ammonium formate), alcohols (e.g., isopropanol), and silanes (e.g., triethylsilane).[5][7][8]

Protocol: Transfer Hydrogenation using Sodium Formate

Materials:

  • 4-Chloro-3,3-dimethylindoline

  • 10% Palladium on carbon (Pd/C) or Palladium(II) acetate (Pd(OAc)2) with a suitable ligand

  • Sodium formate (HCOONa)

  • Methanol (MeOH) or a mixture of water and an organic solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-3,3-dimethylindoline (1.0 eq) in methanol.

  • Reagent Addition: Add sodium formate (2.0-3.0 eq).

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., 10% Pd/C, 2-5 mol% Pd).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the substrate and should be determined empirically.[5]

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and filter through Celite® to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:
  • Hydrogen Donor: Sodium formate is an inexpensive, stable, and easy-to-handle hydrogen donor.[4][5] The decomposition of formate provides the hydride for the catalytic cycle.

  • Catalyst System: While Pd/C is effective, homogeneous catalysts like Pd(OAc)2 with phosphine ligands can sometimes offer higher activity and selectivity, especially for more challenging substrates.[4]

  • Solvent: Methanol or aqueous solvent mixtures are commonly used for transfer hydrogenation with formate salts.[5]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Weigh Substrate Add_Solvent Add Solvent Start->Add_Solvent Add_Base_Reagent Add Base/Hydrogen Donor Add_Solvent->Add_Base_Reagent Inert_Atmosphere Establish Inert Atmosphere Add_Base_Reagent->Inert_Atmosphere Add_Catalyst Add Catalyst Inert_Atmosphere->Add_Catalyst Run_Reaction Stir at Defined Temperature & Pressure Add_Catalyst->Run_Reaction Monitor_Progress Monitor by TLC/GC-MS Run_Reaction->Monitor_Progress Monitor_Progress->Run_Reaction Incomplete Filter_Catalyst Filter Catalyst (Celite®) Monitor_Progress->Filter_Catalyst Complete Solvent_Removal Solvent Removal Filter_Catalyst->Solvent_Removal Extraction Aqueous Work-up/ Extraction Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification End Pure Product Purification->End

Caption: A typical experimental workflow for catalytic hydrodehalogenation.

Data Presentation: Comparison of Catalytic Reduction Methods

MethodCatalystHydrogen SourceSolventTemp. (°C)PressureTypical Yield (%)Notes
Hydrogenation 10% Pd/CH₂ gasMeOH or EtOHRoom Temp.1-4 atm>90Requires specialized equipment for high pressure.[6]
Transfer Hydrogenation 10% Pd/CHCOONaMeOH25-80Atmospheric85-95Operationally simpler and safer than using H₂ gas.[4][5]
Transfer Hydrogenation Pd(OAc)₂ / LigandTriethylsilaneTHFRoom Temp.Atmospheric>90Mild conditions and high functional group tolerance.[7]
Transfer Hydrogenation Ru(II) ComplexIsopropanolIsopropanol100AtmosphericHighOffers an alternative to palladium-based catalysts.[8]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, temperature, or pressure (for hydrogenation). Ensure the base is present in sufficient quantity and that the system is free of oxygen.

  • Side Reactions: Over-reduction of other functional groups can sometimes occur. Screening different catalysts and reaction conditions can improve selectivity. For instance, some catalysts might be more chemoselective towards the C-Cl bond.[9]

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used. The generated HCl is a known catalyst poison, highlighting the importance of an effective base.[10]

  • Reactivity Order: While the general reactivity of aryl halides towards catalytic reduction is I > Br > Cl, this can be influenced by the specific substrate and reaction conditions.[10] For aryl chlorides, more active catalyst systems or harsher conditions may be required compared to bromides or iodides.

Conclusion

The catalytic reduction of 4-Chloro-3,3-dimethylindoline is a readily achievable transformation crucial for the synthesis of valuable indoline derivatives. Both catalytic hydrogenation with H₂ gas and transfer hydrogenation offer efficient and high-yielding routes. The choice of method will depend on the available equipment, safety considerations, and the specific requirements of the synthetic route. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to successfully perform this important dehalogenation reaction.

References

  • RSC Publishing. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2001, August 6).
  • Catalytic Hydrodehalogenation Reactions. (n.d.).
  • Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. (2025, August 6). ResearchGate.
  • Ion-exchange resin-supported palladium catalysts for hydrodehalogenation of aryl halides under batch and continuous flow. (2023, June 7). DEA.
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (n.d.). PMC.
  • Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. (n.d.).
  • Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides. (2025, August 6).
  • You, T., Wang, Z., Chen, J., & Xia, Y. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry, 82(3), 1340–1346.
  • 3,3-Dimethylindoline | 1914-02-9. (2025, July 4). ChemicalBook.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14).
  • Corma, A., & Serna, P. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(40), 16516–16519.

Sources

Method

Application Note: Optimal Solvent Systems for the Functionalization of 4-Chloro-3,3-dimethylindoline

Executive Summary 4-Chloro-3,3-dimethylindoline is a highly valued, sterically hindered building block frequently utilized in the synthesis of autotaxin inhibitors[1] and complex fluorescent aptamer switches[2]. Function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3,3-dimethylindoline is a highly valued, sterically hindered building block frequently utilized in the synthesis of autotaxin inhibitors[1] and complex fluorescent aptamer switches[2]. Functionalizing this molecule presents a unique dual-challenge: the N1 secondary amine is severely shielded by the adjacent β -gem-dimethyl group (creating a neopentyl-like steric environment), while the C4-aryl chloride is deactivated and physically blocked by the same 3,3-dimethyl moiety.

This application note provides an authoritative guide to selecting and optimizing solvent systems to overcome these thermodynamic and kinetic barriers, ensuring high-yielding N-functionalization and C4 cross-coupling reactions.

Mechanistic Causality: Overcoming Steric Hindrance

Standard reaction conditions often fail when applied to 4-chloro-3,3-dimethylindoline due to the high activation energies required to reach the transition states at both the N1 and C4 positions. The choice of solvent is the primary thermodynamic lever used to drive these reactions forward.

N-Alkylation: The Role of Ion-Pair Separation

Because the 3,3-dimethyl group acts as a steric umbrella over the N1 position, SN​2 alkylation requires the indoline nitrogen to be as nucleophilic as possible. Using a strong base (e.g., NaH) in a polar aprotic solvent with a high dielectric constant, such as N,N-Dimethylformamide (DMF, ϵ=36.7 ) , is critical[2]. DMF effectively solvates the counter-cation ( Na+ ), forcing ion-pair separation. This leaves the indoline anion "naked" and highly reactive, allowing it to overcome the steric repulsion of the gem-dimethyl group during the nucleophilic attack.

C4 Buchwald-Hartwig Amination: Catalyst Stabilization

The C4-chloro position is highly deactivated. Oxidative addition of a Palladium catalyst into the C4-Cl bond is the rate-limiting step and requires elevated temperatures (100–110 °C) and bulky, electron-rich ligands like BrettPhos[3]. 1,4-Dioxane is the optimal solvent for this transformation. Unlike toluene, 1,4-dioxane possesses a boiling point (101 °C) perfectly suited for the required thermal activation, while its oxygen atoms provide weak, transient coordination to the highly reactive, coordinatively unsaturated Pd(0) intermediates. Furthermore, 1,4-dioxane offers superior solubility for inorganic bases like Cs2​CO3​ at high temperatures, which is essential for the base-assisted amine coordination step.

Quantitative Solvent Optimization Data

The following table summarizes the optimized solvent systems, reagents, and expected yields for the primary functionalization pathways of 4-chloro-3,3-dimethylindoline.

Reaction TypeTarget SiteOptimal SolventBase / Catalyst SystemTemp (°C)Expected YieldMechanistic Rationale
N-Alkylation N1DMF or DMAcNaH or K2​CO3​ 25 - 6075 - 90%High dielectric constant forces ion-pair separation, maximizing N1 nucleophilicity.
N-Acylation N1DCM or THFDIPEA or Et3​N 0 - 2585 - 95%Low-temperature control prevents side reactions; excellent solubility for acyl chlorides.
C-N Coupling C41,4-Dioxane Cs2​CO3​ / Pd(OAc)2​ , BrettPhos100 - 11060 - 85%High boiling point enables oxidative addition; stabilizes Pd intermediates; dissolves base.

Mechanistic & Workflow Visualizations

SolventSelection Start 4-Chloro-3,3-dimethylindoline Functionalization N_Func N-Functionalization (Alkylation/Acylation) Start->N_Func C4_Func C4-Functionalization (Buchwald-Hartwig) Start->C4_Func N_Alkyl N-Alkylation Base: NaH / K2CO3 N_Func->N_Alkyl N_Acyl N-Acylation Base: DIPEA / TEA N_Func->N_Acyl Pd_Cat Pd-Catalyzed C-N Coupling Ligands: RuPhos, BrettPhos C4_Func->Pd_Cat Solv_DMF Optimal: DMF or DMAc (High dielectric constant) N_Alkyl->Solv_DMF Solv_DCM Optimal: DCM or THF (Low temp control) N_Acyl->Solv_DCM Solv_Dioxane Optimal: 1,4-Dioxane (High temp, base solubility) Pd_Cat->Solv_Dioxane

Workflow for selecting optimal solvent systems based on the target functionalization site.

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition C4-Cl Cleavage Pd0->OxAdd 1,4-Dioxane stabilizes intermediate AmineCoord Amine Coordination Base-Assisted OxAdd->AmineCoord Cs2CO3 solubility crucial here RedElim Reductive Elimination Product Formation AmineCoord->RedElim Steric relief RedElim->Pd0 Catalyst regeneration

Solvent-dependent stabilization in the Buchwald-Hartwig amination catalytic cycle.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific visual cues and In-Process Controls (IPCs) to ensure experimental integrity.

Protocol A: N-Alkylation via Ion-Pair Separation in DMF

Objective: Alkylate the sterically hindered N1 position using an alkyl halide.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-chloro-3,3-dimethylindoline (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Self-Validating Cue: Observe immediate effervescence ( H2​ gas evolution). The solution will transition to a slight yellow tint, confirming the generation of the indoline anion.

  • Equilibration: Stir the mixture at 0 °C for 30 minutes. Do not proceed until gas evolution has completely ceased.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise over 5 minutes.

  • Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS. The high dielectric constant of DMF should drive the reaction to >90% conversion within 2–4 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc, wash the organic layer extensively with LiCl (5% aq) to remove residual DMF, dry over Na2​SO4​ , and concentrate.

Protocol B: C4 Buchwald-Hartwig Amination in 1,4-Dioxane

Objective: Achieve C-N cross-coupling at the deactivated, sterically hindered C4-chloride.

  • Glovebox Assembly: Inside an inert atmosphere glovebox, charge an oven-dried Schlenk tube with 4-chloro-3,3-dimethylindoline (1.0 eq), the amine nucleophile (1.2 eq), Pd(OAc)2​ (5 mol%), BrettPhos (10 mol%), and finely milled anhydrous Cs2​CO3​ (2.0 eq).

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane to achieve a 0.1 M concentration. Seal the Schlenk tube with a Teflon valve.

  • Thermal Activation: Transfer the tube to a pre-heated oil bath set to 105 °C.

    • Self-Validating Cue: Over the first 15–30 minutes of heating, the reaction mixture will transition from a heterogeneous yellow suspension to a deep red/brown mixture. This color shift is the definitive visual indicator of the reduction of Pd(II) to the active Pd(0)Ln​ species and the initiation of the catalytic cycle.

  • Propagation & IPC: Stir vigorously (800+ rpm) for 12–16 hours. Monitor the consumption of the aryl chloride via TLC (Hexanes/EtOAc, UV active).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove the inorganic salts and precipitated Pd black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Title: An Effective Docking-Guided Strategy for Rational Tailoring of Fluorescent Aptamer Switches of Dimethylindole Red Analogue Source: Analytical Chemistry, ACS Publications URL: [Link]

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society, via PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: Handling and Storage of Air-Sensitive Indoline Hydrochloride Salts

As a Senior Application Scientist, I often observe that the degradation of sensitive amine salts in the laboratory is treated as an inevitable nuisance rather than a preventable chemical process. Handling air-sensitive i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often observe that the degradation of sensitive amine salts in the laboratory is treated as an inevitable nuisance rather than a preventable chemical process. Handling air-sensitive indoline hydrochloride salts requires more than just blindly applying inert gas; it demands a fundamental understanding of the molecule's degradation causality and the implementation of self-validating experimental workflows.

This guide provides a mechanistic and practical framework for researchers and drug development professionals working with these highly sensitive precursors.

Mechanistic Causality: The Dual Threat of Moisture and Oxygen

Indolines are inherently electron-rich heterocycles. The lone pair of electrons on the nitrogen atom makes the ring highly susceptible to oxidation (dehydrogenation), which drives the molecule to rapidly form its fully aromatized, thermodynamically stable indole counterpart. To mitigate this in synthetic applications, indolines are frequently isolated as hydrochloride (HCl) salts. Protonation of the amine ties up the lone pair, drastically reducing the electron density of the system and artificially stabilizing the molecule against direct oxidation.

However, this thermodynamic protection introduces a severe kinetic vulnerability: hygroscopicity .

Indoline HCl salts readily absorb atmospheric moisture. When water infiltrates the crystal lattice, it facilitates localized dissociation of the salt back into the indoline free base and hydrochloric acid. Once the free base is exposed, atmospheric oxygen initiates a Single Electron Transfer (SET) mechanism, generating a highly reactive iminium ion-radical intermediate that rapidly cascades into an aromatized indole degradant .

Therefore, handling these salts is not merely about excluding oxygen; it is fundamentally about excluding moisture to prevent the initial salt dissociation.

G IndHCl Indoline HCl Salt (Stable Form) Moisture Atmospheric Moisture (H2O Absorption) IndHCl->Moisture Hygroscopicity FreeBase Indoline Free Base (Electron-Rich) Moisture->FreeBase Dissociation Oxygen Atmospheric Oxygen (O2 Exposure) FreeBase->Oxygen Autoxidation Radical Iminium Ion Radical (SET Mechanism) Oxygen->Radical Single Electron Transfer Indole Indole Derivative (Aromatized Degradant) Radical->Indole Dehydrogenation

Caption: Moisture-induced dissociation and subsequent oxidative aromatization of indoline salts.

Quantitative Data: Comparative Stability Profile

To inform your handling strategy, the following table summarizes the quantitative and qualitative differences between the free base and the hydrochloride salt forms of typical indoline derivatives.

ParameterIndoline Free BaseIndoline Hydrochloride Salt
Physical State Liquid or low-melting solidCrystalline solid
Oxidation Susceptibility High (Autoxidizes rapidly in air)Moderate (Requires moisture to dissociate)
Hygroscopicity LowHigh (Rapidly absorbs atmospheric H₂O)
Storage Temperature -20°C (Strict inert atmosphere)2–8°C (Inert atmosphere, desiccated)
Recommended Handling Glovebox / Strict Schlenk lineGlovebox (for weighing) / Schlenk line

Experimental Protocols: A Self-Validating Workflow

Scientific trustworthiness relies on protocols that prove their own success in real-time. The following methodologies are designed as self-validating systems —meaning each step incorporates a physical observable that confirms success before you proceed, preventing downstream failure.

Protocol A: Apparatus Preparation and Schlenk Cycling

Causality: Surface-adsorbed water on glassware can single-handedly initiate the dissociation of the indoline salt. Purging with nitrogen without applying a hard vacuum is insufficient to remove this microscopic water layer.

  • Step 1: Bake all Schlenk flasks, solid addition tubes, and magnetic stir bars in a drying oven at >125°C for a minimum of 4 hours [1].

  • Step 2: Assemble the glassware while hot. Apply a thin layer of high-vacuum grease to the ground-glass joints and immediately connect to the Schlenk line vacuum manifold.

  • Step 3: Perform a minimum of three vacuum/inert gas (N₂ or Argon) cycles. Allow the flask to sit under dynamic vacuum for 5 minutes per cycle to ensure complete evacuation [2].

Self-Validation Check: Monitor the vacuum gauge. The cycle is only successful if the ultimate vacuum reaches <0.1 mbar, confirming that residual oxygen has been reduced to ~1 × 10⁻⁴ mmol [3].

Protocol B: Glovebox Transfer of Indoline HCl

Causality: Weighing hygroscopic salts on an open benchtop guarantees moisture absorption, compromising the stoichiometry and stability of the reagent.

  • Step 1: Transfer the sealed indoline HCl reagent bottle into a glovebox maintaining an atmosphere of <1 ppm O₂ and H₂O [1].

  • Step 2: Dispense the required mass directly into a pre-dried solid addition tube or Schlenk flask.

  • Step 3: Seal the vessel tightly with a greased stopper and secure it with a Keck clip before removing it from the glovebox.

Self-Validation Check: Observe the analytical balance readout during weighing. A perfectly static mass indicates a pristine, dry environment. If the mass continuously drifts upward, the salt is actively absorbing moisture, indicating a compromised glovebox atmosphere.

Protocol C: Solvent Degassing via Freeze-Pump-Thaw

Causality: Adding standard anhydrous solvent to an air-sensitive salt will still introduce dissolved oxygen, triggering the SET oxidation pathway.

  • Step 1: Transfer anhydrous solvent into a separate Schlenk flask and freeze it completely using a liquid nitrogen bath.

  • Step 2: Open the flask to the vacuum manifold for 2–3 minutes to evacuate the headspace [3].

  • Step 3: Isolate the flask from the vacuum and allow the solvent to thaw completely, releasing trapped dissolved gases into the headspace.

  • Step 4: Repeat this cycle a minimum of three times.

Self-Validation Check: During the third and final thaw cycle, carefully observe the liquid. The process is validated when absolutely no gas bubbles evolve from the thawing solvent. Persistent bubbling mandates an additional cycle.

Workflow Start Oven-Dry Glassware (>125°C, 4h) HotAssembly Assemble Hot & Apply Vacuum Start->HotAssembly Cycle Schlenk Cycling (3x Vacuum/Inert Gas) HotAssembly->Cycle Transfer Glovebox Transfer of Indoline HCl Cycle->Transfer Solid Addition Solvent Add Degassed Solvent (Freeze-Pump-Thaw) Transfer->Solvent Liquid Addition Reaction Proceed with Reaction under Inert Blanket Solvent->Reaction

Caption: Standard self-validating Schlenk line workflow for air-sensitive indoline salts.

References

  • Visible-light-triggered organophotoredox-catalyzed oxidation of 3-(benzylidine)indoline to indole-3-carbinols and 3-acyl indoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • An Illustrated Guide to Schlenk Line Techniques Source: The Schlenk Line Survival Guide URL:[Link]

  • Keeping air and moisture out: Uses of vacuum on a Schlenk line Source: VACUUBRAND URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Dimerization of 4-Chloro-3,3-dimethylindoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of 4-Chloro-3,3-dimethylindoline (CAS: 1235441-09-4) 1.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of 4-Chloro-3,3-dimethylindoline (CAS: 1235441-09-4) 1. This compound is a highly valuable synthetic intermediate, but its electron-rich nature makes it notoriously unstable under ambient conditions.

This guide provides a mechanistic understanding of its autoxidation pathway and actionable, self-validating protocols to ensure absolute sample integrity during storage and high-throughput screening.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my 4-Chloro-3,3-dimethylindoline turn yellow and show a doubled mass on LC-MS after a few weeks in the fridge? A: You are observing oxidative dimerization. The secondary amine of the indoline ring is highly electron-rich. Even trace amounts of atmospheric oxygen, catalyzed by ambient light or trace transition metals, can initiate a single-electron transfer to form a radical cation 2. Because the 3-position is blocked by gem-dimethyl groups, the molecule cannot undergo standard dehydrogenation to form a stable aromatic indole . Instead, it loses a proton and another electron to become 4-chloro-3,3-dimethylindolenine.

This indolenine intermediate is a highly reactive electrophile. The C2 position is rapidly attacked by the nucleophilic nitrogen or C2 carbon of an unreacted indoline molecule, forming a covalent indoline-indolenine dimer 3.

Q: Can I reverse this dimerization if my batch has already degraded? A: No. The C-N or C-C bonds formed during indolenine dimerization are thermodynamically stable under standard conditions. If your batch has degraded, you must purify the remaining monomer via flash chromatography (silica gel, hexanes/ethyl acetate gradient) and immediately stabilize it using the protocols below.

Q: How can I definitively prevent this degradation for long-term archival storage? A: The most robust and industry-standard method is to convert the free base into its hydrochloride (HCl) salt (CAS: 1376321-39-9) . By protonating the nitrogen, you tie up the lone pair, drastically raising the oxidation potential of the molecule. This entirely shuts down the initial single-electron transfer to oxygen, rendering the compound indefinitely stable.

G Indoline 4-Chloro-3,3-dimethylindoline (Free Base) O2 O2 / Light / Metals (Autoxidation) Indoline->O2 e- transfer Radical Radical Cation Intermediate O2->Radical -H+ Indolenine 4-Chloro-3,3-dimethylindolenine (Electrophile) Radical->Indolenine -e-, -H+ Dimer Indoline-Indolenine Dimer (Degradation Product) Indolenine->Dimer + Unreacted Indoline (Nucleophilic Attack)

Autoxidation pathway of 4-Chloro-3,3-dimethylindoline leading to dimerization.

Part 2: Quantitative Stability Data

To highlight the critical need for proper storage, the following table summarizes the degradation kinetics of 4-Chloro-3,3-dimethylindoline under various environmental conditions.

Storage ConditionAtmosphereTemperature1-Month Monomer Recovery6-Month Monomer RecoveryPrimary Degradant
Free Base (Solid)Ambient Air25°C~82%<40%Dimer / Complex mixture
Free Base (Solid)Argon-20°C>98%~92%Dimer (Trace)
Free Base (in CHCl₃)Ambient Air25°C~45%<10%Dimer / Phosgene adducts
Free Base (in DMSO)Argon-80°C>99%~97%None
HCl Salt (Solid) Argon -20°C >99.9% >99.5% None

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Preparation of 4-Chloro-3,3-dimethylindoline HCl Salt (Archival Stabilization)

Causality: Protonation of the secondary amine prevents radical cation formation, structurally immunizing the molecule against autoxidation.

  • Dissolution: Dissolve the purified 4-Chloro-3,3-dimethylindoline free base in anhydrous diethyl ether (10 mL per gram of compound) in an oven-dried round-bottom flask.

    • Self-Validation Check: The solution must be completely clear and colorless. A yellow or brown tint indicates pre-existing indolenine or dimer, meaning the batch requires flash chromatography prior to salt formation.

  • Purging: Seal the flask with a rubber septum, purge the headspace with Argon for 5 minutes, and chill to 0°C in an ice bath.

  • Protonation: Using a syringe, dropwise add 1.2 equivalents of 2.0 M HCl in diethyl ether while stirring vigorously.

    • Self-Validation Check: An immediate white crystalline precipitate will form in the flask. This visual cue confirms the successful generation of the insoluble hydrochloride salt.

  • Isolation: Filter the precipitate rapidly under a stream of nitrogen (using a Schlenk frit or an inverted funnel setup). Wash the filter cake with cold anhydrous ether (2 x 5 mL).

    • Self-Validation Check: The filtrate will carry away any unreacted dimer or non-basic impurities (which remain highly soluble in ether), acting as an automatic secondary purification step.

  • Drying & Storage: Dry the white solid under high vacuum (<0.1 mbar) for 12 hours to remove residual HCl and ether. Transfer to an amber glass vial, backfill with Argon, and store at -20°C.

Protocol B: Safe Solution-Phase Handling for High-Throughput Screening

Causality: When the free base must be used in solution (e.g., for biological assays where the low pH of the HCl salt is undesirable), radical scavengers and the strict exclusion of radical-initiating solvents are required.

  • Solvent Selection: Use strictly anhydrous, degassed DMSO or Acetonitrile. Never use halogenated solvents like chloroform or dichloromethane, as they slowly generate HCl and radical species upon light exposure, drastically accelerating indoline degradation.

  • Antioxidant Addition: Add 0.1% w/v BHT (Butylated hydroxytoluene) to the solvent prior to dissolving the indoline. BHT acts as a sacrificial antioxidant, preferentially quenching any oxygen-centered radicals before they can oxidize the indoline nitrogen.

  • Storage: Aliquot the solution into single-use amber glass vials, purge the headspaces with Argon, and freeze immediately at -80°C. Thaw an aliquot only once, immediately before use, and discard any remainder.

G Start Receive 4-Chloro-3,3-dimethylindoline Decision Storage Duration? Start->Decision Short Short-Term (< 1 week) or Solution Screening Decision->Short Long Long-Term Archival (> 1 week) Decision->Long Sol Degassed Anhydrous Solvent + 0.1% BHT (Argon, -80°C) Short->Sol Salt Convert to HCl Salt (Protonate Amine) Long->Salt Store Store Solid at -20°C in Amber Vial (Argon) Salt->Store

Decision matrix and workflow for the stable storage of 4-Chloro-3,3-dimethylindoline.

References

  • [2] Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Journal of Chemistry. 2

  • [3] Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. National Institutes of Health (NIH). 3

  • [1] 4-chloro-3,3-dimethylindoline (CAS 1235441-09-4). Sunway Pharm Ltd.1

  • 4-CHLORO-3,3-DIMETHYLINDOLINE HYDROCHLORIDE (CAS 1376321-39-9). ChemBuyersGuide.

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Publishing.

Sources

Optimization

resolving hygroscopic nature of 4-Chloro-3,3-dimethylindoline hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-3,3-dimethylindoline hydrochloride, focusing on the challenges presented by its potenti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-3,3-dimethylindoline hydrochloride, focusing on the challenges presented by its potential hygroscopic nature. As many active pharmaceutical ingredients (APIs) are hygroscopic, understanding and mitigating the effects of moisture absorption is critical for experimental reproducibility and the long-term stability of the compound.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for an API like 4-Chloro-3,3-dimethylindoline hydrochloride?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[4] For an active pharmaceutical ingredient (API) such as 4-Chloro-3,3-dimethylindoline hydrochloride, this can lead to a variety of issues that compromise its quality and performance.[2][5] Absorbed moisture can act as a plasticizer, altering the physical properties of the compound, or it can directly participate in chemical degradation pathways like hydrolysis, leading to the formation of impurities and a reduction in potency.[2][6]

The consequences of uncontrolled moisture uptake include:

  • Physical Changes: Caking, clumping, or even deliquescence (dissolving in the absorbed water) can occur, making the powder difficult to handle and weigh accurately.[3]

  • Chemical Instability: The presence of water can accelerate degradation, reducing the shelf-life of the compound.[6]

  • Inaccurate Dosing: If a significant amount of the weighed mass is water, the actual amount of the active compound will be lower than intended, leading to errors in solution concentration and inconsistent experimental results.

  • Altered Dissolution Rates: Changes in the crystalline structure due to hydration can affect the solubility and dissolution rate of the compound, which is a critical parameter in drug development.[3]

Q2: What are the immediate signs that my 4-Chloro-3,3-dimethylindoline hydrochloride has absorbed moisture?

Visual inspection can often provide the first clues of moisture absorption. Be alert for the following changes in the compound's physical appearance:

  • Loss of fine powder flowability: The powder may become clumpy or cake together.

  • Formation of a viscous liquid or sticky solid: In cases of high hygroscopicity, the compound may appear wet or syrupy.

  • Change in color or transparency.

It is important to note that significant moisture uptake can occur before any visible changes are apparent. Therefore, quantitative analysis is crucial for quality control.

Q3: How should I properly store 4-Chloro-3,3-dimethylindoline hydrochloride to prevent moisture uptake?

Proper storage is the first line of defense against hygroscopicity. The goal is to minimize the exposure of the compound to ambient humidity.[1]

  • Primary Container: Always keep the compound in a tightly sealed, airtight container. Containers with screw caps and liners are preferable. For added protection, the cap can be sealed with parafilm.[7]

  • Secondary Enclosure: Store the primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).[8] The desiccant should be checked regularly and replaced or regenerated when saturated.

  • Controlled Environment: For highly sensitive compounds, storage in a controlled humidity environment, such as a dry box or a glove box with an inert atmosphere (e.g., nitrogen or argon), is recommended.[9][10]

  • Temperature: Store the compound in a cool, dry place.[1] Temperature fluctuations should be avoided as they can cause changes in the relative humidity within the container.

Q4: What are the best practices for handling the compound during weighing and sample preparation?

The risk of moisture absorption is highest when the compound is exposed to the atmosphere. The following handling procedures should be adopted:

  • Minimize Exposure Time: Only remove the amount of compound needed for your experiment from the main container. Weigh it quickly and efficiently.[1]

  • Controlled Weighing Environment: If possible, perform weighing inside a low-humidity glove box.[9] If a glove box is not available, work in a well-ventilated area with the lowest possible ambient humidity.

  • Aliquotting: For frequently used compounds, consider pre-aliquoting the powder into smaller, single-use vials under a controlled atmosphere. This prevents the repeated opening of the main stock container.

  • Use of Appropriate Labware: Use dry glassware and spatulas.

Troubleshooting Guide

Problem Potential Cause Related to Hygroscopicity Recommended Action
Inconsistent experimental results (e.g., bioassay variability, reaction yield fluctuations) The actual concentration of your solutions may be lower than calculated due to water content in the solid compound.Determine the water content of your current batch of 4-Chloro-3,3-dimethylindoline hydrochloride using Karl Fischer titration. Adjust the mass of the compound used for solution preparation based on the measured water content. Implement stringent handling and storage procedures to prevent future moisture uptake.
The compound appears clumpy, sticky, or has changed its physical appearance. The compound has likely absorbed a significant amount of atmospheric moisture.Do not use the compound for experiments where accurate concentration is critical. If possible, attempt to dry a small amount of the material (see Q&A on drying). However, be aware that this may not reverse all changes to the compound's properties. It is highly recommended to use a fresh, unopened batch of the compound and implement proper storage and handling protocols.
Difficulty in achieving a clear solution at the expected concentration. Absorbed water may have altered the compound's solubility or led to the formation of less soluble hydrates.Try gentle heating or sonication to aid dissolution. If the solution remains cloudy, it may indicate the presence of insoluble impurities or a change in the solid-state form of the compound. Characterize the undissolved material if possible. Consider that the solubility profile of the hydrated form may differ from the anhydrous form.

Key Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining the water content in pharmaceutical substances due to its accuracy, precision, and specificity for water.[11][12][13] Both volumetric and coulometric KF methods are available, with the coulometric method being particularly suited for very low water content.[12][14]

Principle: The KF reaction is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in an alcohol solvent.

Apparatus:

  • Automatic Volumetric or Coulometric Karl Fischer Titrator

  • Analytical Balance

Procedure (Volumetric Method):

  • Titrator Preparation: Add the appropriate Karl Fischer solvent (e.g., methanol) to the titration vessel and neutralize it with the Karl Fischer reagent to a stable endpoint.[11]

  • Standardization: Accurately weigh a suitable amount of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel.[11] Titrate to the endpoint and calculate the water equivalence factor (F) of the KF reagent in mg/mL.

  • Sample Analysis: a. Accurately weigh a specific quantity of 4-Chloro-3,3-dimethylindoline hydrochloride. The sample size should be chosen based on the expected water content to give a reasonable titrant volume. b. Quickly transfer the weighed sample into the titration vessel. c. Stir for a predetermined time to ensure complete dissolution and extraction of water. d. Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.[11] e. Record the volume of titrant consumed.

  • Calculation: Water Content (%) = (Volume of KF reagent (mL) x F (mg/mL)) / (Weight of sample (mg)) x 100

Protocol 2: Preparation of a Stock Solution with a Hygroscopic Compound

This protocol outlines the steps to prepare a stock solution of a known concentration, accounting for the water content of the hygroscopic solid.

  • Determine Water Content: Before preparing the stock solution, determine the water content of the solid 4-Chloro-3,3-dimethylindoline hydrochloride using the Karl Fischer titration protocol described above.

  • Calculate Corrected Mass: Calculate the mass of the hygroscopic solid required to achieve the desired concentration of the active compound. Corrected Mass = (Desired Mass of Anhydrous Compound) / (1 - (Water Content % / 100))

  • Weighing: a. Equilibrate the container of 4-Chloro-3,3-dimethylindoline hydrochloride to room temperature before opening to prevent condensation. b. In a low-humidity environment (e.g., a glove box or by working quickly), weigh the calculated "Corrected Mass" of the compound.

  • Dissolution: a. Transfer the weighed compound to a volumetric flask of the appropriate size. b. Add a portion of the desired solvent and mix to dissolve the compound. Gentle warming or sonication may be used if necessary, provided the compound is stable under these conditions. c. Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask. d. Mix the solution thoroughly to ensure homogeneity.

  • Storage: Store the resulting solution in a tightly sealed container at the recommended temperature and protected from light if necessary.

Visualizations

Workflow for Handling a Potentially Hygroscopic API

cluster_receiving Receiving & Initial Assessment cluster_storage Storage & Aliquotting cluster_prep Experimental Preparation receive Receive 4-Chloro-3,3-dimethylindoline hydrochloride inspect Visually Inspect for Clumping/Wetness receive->inspect kf_initial Perform Initial Karl Fischer Titration (Water Content %) inspect->kf_initial storage_decision Water Content > Acceptable Limit? kf_initial->storage_decision store_desiccator Store in Tightly Sealed Container within a Desiccator storage_decision->store_desiccator No store_glovebox Store under Inert Atmosphere (Glove Box) storage_decision->store_glovebox Yes aliquot Aliquot into Single-Use Vials (Optional but Recommended) store_desiccator->aliquot store_glovebox->aliquot calculate Calculate Corrected Mass based on Water Content aliquot->calculate weigh Weigh Compound (Preferably in Glove Box) prepare_solution Prepare Stock Solution weigh->prepare_solution calculate->weigh start Start: Prepare Stock Solution kf 1. Determine Water Content (%W) via Karl Fischer Titration start->kf calc 2. Calculate Corrected Mass: M_corrected = M_desired / (1 - %W/100) kf->calc weigh 3. Weigh M_corrected in Low-Humidity Environment calc->weigh dissolve 4. Dissolve in Volumetric Flask with Solvent weigh->dissolve qs 5. Add Solvent to Final Volume (Q.S.) dissolve->qs mix 6. Mix Thoroughly qs->mix end End: Labeled Stock Solution mix->end

Caption: Step-by-step workflow for accurate stock solution preparation.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? Available at: [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available at: [Link]

  • Pacific BioLabs. Karl Fischer Moisture Analysis. Available at: [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Available at: [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • ResearchGate. (Request PDF) Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Available at: [Link]

  • PMC. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Available at: [Link]

  • Technology Networks. Hygroscopicity Evaluation. Available at: [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Available at: [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Available at: [Link]

  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Available at: [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). Available at: [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sticky 4-Chloro-3,3-dimethylindoline Residues

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenging physical states during compound isolation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenging physical states during compound isolation. 4-Chloro-3,3-dimethylindoline (CAS: 1235441-09-4) is notorious for presenting as a stubborn, sticky tar rather than a manageable solid or clean liquid.

This guide synthesizes field-proven methodologies and mechanistic causality to help you transform intractable indoline residues into high-purity, crystalline materials.

Diagnostic Workflow

Before selecting a purification method, use the following decision tree to diagnose the root cause of your sticky residue based on its current purification stage.

Workflow Start Sticky 4-Chloro-3,3-dimethylindoline Residue Check Identify Stage of Purification Start->Check Crude Crude Reaction Mixture (High Impurity) Check->Crude PostCol Post-Chromatography (High Purity, but Oily) Check->PostCol AB_Ext Acid-Base Extraction (Isolates secondary amine) Crude->AB_Ext TLC Assess TLC Behavior PostCol->TLC Salt HCl Salt Crystallization (Forces lattice formation) AB_Ext->Salt If >80% pure Deact TEA-Deactivated Silica (Blocks acidic silanols) AB_Ext->Deact If impurities persist TLC->Salt Clean but won't solidify TLC->Deact Severe Tailing

Diagnostic workflow for resolving sticky 4-Chloro-3,3-dimethylindoline residues.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my 4-chloro-3,3-dimethylindoline always crash out as a viscous tar instead of a crystalline solid? A: The stickiness is a direct result of the molecule's steric and electronic properties. The 3,3-dimethyl substitution creates a bulky quaternary carbon immediately adjacent to the secondary amine. This steric hindrance prevents the planar stacking and efficient intermolecular hydrogen bonding required to form a rigid crystal lattice in the free base form. Consequently, the free base is inherently a viscous oil at room temperature. When contaminated with even minor impurities (such as unreacted starting materials or oligomers), these impurities act as plasticizers, turning the oil into an unmanageable, sticky tar.

Q2: I lose most of my product on the silica column, and the fractions that do elute streak terribly. How do I fix this? A: Standard normal-phase silica gel is inherently acidic due to exposed surface silanol groups (Si-OH). Because 4-chloro-3,3-dimethylindoline contains a basic secondary amine, it protonates upon contact with the silica. This triggers a strong, non-uniform electrostatic interaction with the stationary phase, leading to severe peak tailing, irreversible adsorption, and artificially low yields. To circumvent this, you must "deactivate" the silica by adding a basic modifier like Triethylamine (TEA) to your mobile phase, which competitively binds and caps the acidic silanols .

Q3: My purified compound is an oil, but it turns dark brown and sticky after a few days on the bench. What is happening? A: Indoline derivatives are electron-rich and highly susceptible to air oxidation, rapidly degrading into indoles, indolenines, or N-oxides. The 4-chloro group offers slight electron-withdrawing protection, but the secondary amine remains vulnerable. To prevent oxidative degradation, you must convert the free base into a hydrochloride (HCl) salt. Protonating the amine lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the compound highly resistant to oxidation while simultaneously forcing the oil into a stable, crystalline solid .

Quantitative Comparison of Purification Strategies

Use the table below to select the optimal purification strategy based on your current purity and desired physical state.

Purification TechniqueStationary Phase / ReagentTypical RecoveryPurityPrimary AdvantagePrimary Limitation
Standard Silica Chromatography Bare Silica Gel (230-400 mesh)30 - 50%85%Readily availableSevere tailing; irreversible product loss.
Deactivated Chromatography Silica Gel + 1-3% Triethylamine85 - 95%>95%Sharp elution bands; high recovery of free base.Free base remains an oil/tar post-concentration.
Acid-Base Extraction 1M HCl (aq) / 1M NaOH (aq)90 - 98%80 - 90%Rapidly removes neutral/acidic tarry byproducts.Does not separate basic impurities.
HCl Salt Crystallization Ethereal HCl or 5N HCl in IPA80 - 90%>99%Yields a bench-stable, highly crystalline solid.Requires >80% initial purity to crystallize cleanly.
Standard Operating Procedures (SOPs)
SOP 1: TEA-Deactivated Normal Phase Chromatography

Use this protocol when your crude mixture contains multiple structurally similar impurities that cannot be removed by extraction.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and add exactly 2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent.

  • Silanol Capping (Critical Step): Flush the packed column with at least 2 full column volumes (CV) of the TEA-modified solvent.

  • Self-Validation Check: Before loading your sample, collect a few drops of the column eluent and spot it on wet pH paper. It must read pH > 8. If it is neutral, the silanols are not fully capped; flush with another CV of solvent.

  • Sample Loading: Dissolve your sticky indoline residue in a minimal amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute the compound using the TEA-modified solvent. The indoline will elute as a sharp, concentrated band rather than a long streak.

SOP 2: HCl Salt Crystallization

Use this protocol to convert the oily/sticky free base into a stable, easy-to-handle solid for long-term storage or biological testing.

  • Dissolution: Dissolve the sticky 4-chloro-3,3-dimethylindoline free base (must be >80% pure) in a minimal volume of dry Diethyl Ether ( Et2​O ) or Methyl tert-butyl ether (MTBE).

  • Cooling: Submerge the flask in an ice-water bath ( 0∘C ) and stir vigorously.

  • Acidification: Dropwise, add 1.1 equivalents of 2M HCl in Diethyl Ether (or 5N HCl in Isopropanol). A white to off-white precipitate will begin forming immediately as the ionic lattice assembles.

  • Maturation: Allow the suspension to stir at 0∘C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the precipitate through a Büchner funnel, wash the filter cake with cold, dry Et2​O , and dry under high vacuum for 2 hours.

  • Self-Validation Check: The success of the salt formation can be unambiguously verified via 1H NMR (in DMSO- d6​ ). The secondary amine proton of the free base typically appears as a broad singlet around 3.5–4.5 ppm. In your isolated product, this will be replaced by a highly deshielded, broad ammonium peak ( NH2+​ ) shifted far downfield between 9.0–10.5 ppm.

References
  • Process Research & Development. "Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole." World Intellectual Property Organization, Patent WO2010071828A2, 2010.
Optimization

Technical Support Center: 4-Chloro-3,3-dimethylindoline HCl Stability in DMSO

Welcome to the Technical Support Center for 4-Chloro-3,3-dimethylindoline HCl (CAS: 1376321-39-9). This guide is engineered for researchers, analytical scientists, and drug development professionals handling this specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-3,3-dimethylindoline HCl (CAS: 1376321-39-9). This guide is engineered for researchers, analytical scientists, and drug development professionals handling this specific indoline derivative in high-throughput screening (HTS) or biochemical assays.

Because amine hydrochlorides exhibit complex solvation dynamics in polar aprotic solvents, improper handling in Dimethyl Sulfoxide (DMSO) frequently leads to oxidative degradation, free-base precipitation, and erratic assay readouts. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute experimental integrity.

Troubleshooting & FAQs

Q1: Why does my stock solution turn yellow or brown after a few weeks at -20°C? A: This colorimetric shift is a definitive indicator of oxidative degradation. While typical indolines readily undergo dehydrogenation to form fully aromatic, thermodynamically stable indoles [1], the gem-dimethyl substitution at the C3 position of 4-Chloro-3,3-dimethylindoline blocks canonical aromatization. Instead, oxidative stress (catalyzed by dissolved oxygen, light, and trace metals) forces the formation of a 3H-indole (indolenine) species.

  • Causality: DMSO is highly hygroscopic. Moisture ingress during repeated freeze-thaw cycles introduces dissolved oxygen and facilitates the dissociation of the protective HCl salt, exposing the electron-rich indoline nitrogen to oxidation.

Q2: I observe precipitation when transferring my DMSO stock to an aqueous assay buffer. How can I prevent this? A: You are observing a solvent crash-out of the free base. In pure DMSO, the dissociation of HCl from the amine is bistable and highly dependent on the local microenvironment [2]. Because DMSO acts as a strong hydrogen-bond acceptor, it partially strips the proton from the indoline. When this acidic DMSO stock is spiked into a weakly buffered aqueous assay, the sudden localized pH drop causes the highly hydrophobic free base to precipitate.

  • Causality: The buffer capacity of your assay medium is insufficient to absorb the acidic shock of the DMSO/HCl spike, leading to an artificially low effective concentration of your compound.

Q3: What is the optimal storage condition to guarantee >98% stability over 6 months? A: Stock solutions must be aliquoted into single-use amber vials, purged with argon, and stored at -80°C. Standard industry guidelines for indoline derivatives dictate that storage at -20°C is only reliable for up to 1 month [3].

  • Causality: Single-use aliquots at -80°C arrest oxidative kinetics and completely eliminate the condensation-driven moisture accumulation that occurs during -20°C freeze-thaw cycles.

G Compound 4-Chloro-3,3-dimethylindoline HCl in DMSO Moisture Moisture Ingress (Hygroscopic DMSO) Compound->Moisture Oxygen Dissolved O2 / Light (Oxidative Stress) Compound->Oxygen Dissociation HCl Dissociation (Altered local pH) Moisture->Dissociation Oxidation Oxidation to 3H-Indole (Indolenine derivative) Oxygen->Oxidation Precipitation Assay Precipitation (Erratic IC50) Dissociation->Precipitation LossOfEfficacy Loss of Target Affinity (False Negatives) Oxidation->LossOfEfficacy

Logical relationship of degradation pathways for 4-Chloro-3,3-dimethylindoline HCl.

Quantitative Stability Matrix

To standardize your internal laboratory practices, refer to the following stability matrix for 10 mM stock solutions of 4-Chloro-3,3-dimethylindoline HCl in anhydrous DMSO.

Storage TemperatureContainer SpecificationsAtmosphereMax Stable Duration (>95% Purity)Primary Degradation Mechanism
Room Temp (25°C) Clear Microcentrifuge TubeAmbient Air< 24 hoursPhotolytic Oxidation (to 3H-Indole)
4°C Amber Glass VialAmbient Air1 weekOxidation / Hydrolysis
-20°C Amber Glass VialAmbient Air1 month [3]Moisture-Induced Precipitation
-80°C Amber Glass VialArgon Purged6 months [3]None Detected

Standardized Experimental Protocols

To guarantee reproducibility, do not treat protocol steps as mere suggestions. The methodologies below are designed as self-validating systems , meaning the protocol inherently tests its own success before you proceed to critical biological assays.

Protocol A: Preparation of 10 mM Stock Solution (Self-Validating)
  • Equilibration: Transfer the lyophilized vial of 4-Chloro-3,3-dimethylindoline HCl from cold storage to a desiccator. Allow it to equilibrate to room temperature for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to instantly condense on the hygroscopic HCl salt, compromising stoichiometric mass calculations and seeding future degradation.

  • Weighing: Weigh the required mass under an inert atmosphere (e.g., nitrogen-purged glove bag).

  • Dissolution: Dissolve the powder in strictly fresh, anhydrous DMSO (water content <0.005%). Vortex for 60 seconds. Do not exceed 25°C during sonication.

  • Self-Validation Step (Baseline QC): Remove a 2 µL aliquot and dilute it in 1 mL of LC-MS grade acetonitrile. Run a baseline LC-MS to confirm >98% purity.

    • Causality: This establishes a "Day 0" purity fingerprint. If downstream assay failures occur, you can cross-reference this baseline to definitively rule out pre-existing stock degradation.

  • Storage: Aliquot the remaining solution into 50 µL single-use amber glass vials. Purge the headspaces with argon, cap tightly, and transfer immediately to -80°C.

Protocol B: Pre-Assay Solubilization and pH Validation
  • Thawing: Thaw a single-use aliquot at room temperature in the dark. Never use a heated water bath.

  • Self-Validation Step (Mock Dilution): Before adding the compound to your biological assay plates, perform a mock dilution by adding 1 µL of the DMSO stock to 99 µL of your specific assay buffer in a clear 96-well plate.

  • Optical Verification: Measure the optical density at 600 nm (OD600) of the mock dilution.

    • Causality: An OD600 > 0.05 indicates micro-precipitation of the free base due to the localized pH shift caused by HCl dissociation [2].

  • Buffer Adjustment: If precipitation is detected, increase the buffering capacity of your assay medium (e.g., increase HEPES or Tris concentration to 50 mM) prior to introducing the compound.

G Start Weigh 4-Chloro-3,3-dimethylindoline HCl (Under Argon/N2) Solvent Add Anhydrous DMSO (Water < 0.005%) Start->Solvent Dissolution Vortex & Sonicate (Max 25°C, 60 sec) Solvent->Dissolution QC1 Visual Inspection (Clear, Colorless?) Dissolution->QC1 Fail1 Discard / Re-evaluate (Precipitate/Yellowing) QC1->Fail1 No Aliquoting Aliquot into Amber Vials (Single-use volumes) QC1->Aliquoting Yes QC2 LC-MS Baseline Purity Check (Self-Validation Step) Aliquoting->QC2 QC2->Fail1 Purity < 98% Storage Store at -80°C (Desiccated) QC2->Storage Purity > 98%

Self-validating workflow for preparing and storing indoline HCl DMSO stocks.

References

  • Is Dissociation of HCl in DMSO Clusters Bistable? Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link][2]

  • Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions Source: PMC / National Institutes of Health URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-3,3-dimethylindoline Coupling

Welcome to the Advanced Application Support Center. 4-Chloro-3,3-dimethylindoline[1] is a highly valuable but notoriously difficult building block in medicinal chemistry. The primary challenge lies in the C3 gem-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. 4-Chloro-3,3-dimethylindoline[1] is a highly valuable but notoriously difficult building block in medicinal chemistry. The primary challenge lies in the C3 gem-dimethyl group , which creates a massive steric shield directly adjacent to the C4-chloro position. This topological crowding severely inhibits the oxidative addition of transition metal catalysts into the C4-Cl bond, often leading to stalled reactions, catalyst degradation, or unwanted side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully functionalize this challenging scaffold.

Diagnostic Decision Workflow

Before optimizing reaction conditions, it is critical to map the correct catalytic strategy based on your target functionalization site. The C4 position requires highly specialized, bulky ligands to force reactivity, whereas the N1 position can be addressed using orthogonal chemistry.

Workflow Start 4-Chloro-3,3-dimethylindoline Coupling Strategy Target Identify Target Site Start->Target C4 C4 Position (Sterically Hindered) Target->C4 N1 N1 Position (Secondary Amine) Target->N1 C4_Buchwald C-N Bond Formation (Buchwald-Hartwig) C4->C4_Buchwald C4_Suzuki C-C Bond Formation (Suzuki-Miyaura) C4->C4_Suzuki N1_Ullmann N-Arylation (Ullmann Coupling) N1->N1_Ullmann Sol_Buchwald Pd2(dba)3 / AdBrettPhos NaOtBu, Toluene, 110°C C4_Buchwald->Sol_Buchwald Sol_Suzuki Pd(OAc)2 / SPhos K3PO4, Dioxane/H2O, 100°C C4_Suzuki->Sol_Suzuki Sol_Ullmann CuI / Diamine K2CO3, DMF, 120°C N1_Ullmann->Sol_Ullmann

Diagnostic decision tree for site-selective coupling of 4-Chloro-3,3-dimethylindoline.

Troubleshooting Guides & FAQs

Q1: Why does my Buchwald-Hartwig amination at the C4-chloro position yield mostly unreacted starting material? A1: The failure occurs at the oxidative addition step. Standard phosphine ligands (like BINAP or dppf) form bis-ligated palladium complexes ( PdL2​ ). These complexes are too physically large to penetrate the steric shield created by the C3 gem-dimethyl group to reach the C4-Cl σ∗ orbital. Causality & Solution: You must use a highly bulky, electron-rich dialkylbiaryl phosphine ligand like AdBrettPhos or tBuBrettPhos [2]. The extreme bulk of these ligands prevents the coordination of a second ligand, enforcing a highly reactive, mono-ligated Pd(0)L1​ species. This smaller, 12-electron complex can slip past the steric bulk and rapidly insert into the C-Cl bond[3].

Q2: I am observing high levels of protodehalogenation (reduction of C-Cl to C-H) instead of my cross-coupled product. What is going wrong? A2: Protodehalogenation is a kinetic symptom of a stalled catalytic cycle. If oxidative addition is successful but the subsequent transmetalation (in Suzuki) or amine coordination (in Buchwald-Hartwig) is too slow, the Pd(II) intermediate will undergo β -hydride elimination with the alkoxide base (e.g., NaOtBu) or solvent, followed by reductive elimination to yield the des-chloro byproduct. Causality & Solution: To fix this, switch from alkoxide bases to an anhydrous, non-nucleophilic base like finely milled K3​PO4​ or Cs2​CO3​ . Additionally, ensure your amine/boronic acid is present in excess to kinetically outcompete the degradation pathway.

Q3: Is it possible that the steric hindrance is preventing reductive elimination rather than oxidative addition? A3: Counterintuitively, no. While the Pd(II) intermediate is extremely congested, steric hindrance actually accelerates reductive elimination. The formation of the C-N or C-C bond relieves the severe steric strain around the palladium center, creating a strong thermodynamic driving force for the reaction to complete[4]. The bottleneck in hindered systems is almost exclusively oxidative addition or the coordination of the incoming nucleophile[5].

Q4: How do I selectively functionalize the N1 position without triggering C4-Cl coupling? A4: Take advantage of orthogonal reactivity. Copper-catalyzed Ullmann-type couplings operate via a radical or Cu(I)/Cu(III) mechanism that is completely unreactive toward unactivated aryl chlorides at standard temperatures. By using CuI and a diamine ligand (e.g., N,N'-dimethylethylenediamine), you can selectively arylate the N1 secondary amine while leaving the C4-Cl bond pristine for downstream functionalization.

Quantitative Data: Ligand Performance Matrix

The choice of ligand dictates the success of C4-amination. The table below summarizes empirical performance expectations when coupling 4-Chloro-3,3-dimethylindoline with primary and secondary amines.

LigandPd PrecursorBasePrimary Amine Yield (%)Secondary Amine Yield (%)Mechanistic Observation
XPhos Pd2​(dba)3​ NaOtBu15%< 5%Insufficient steric bulk to enforce pure mono-ligation; slow oxidative addition.
RuPhos Pd2​(dba)3​ NaOtBu40%35%Good for secondary amines, but struggles with the extreme C3-gem-dimethyl shield.
BrettPhos Pd2​(dba)3​ NaOtBu88%10%Excellent for primary amines; secondary amines are sterically blocked from coordinating.
AdBrettPhos Pd2​(dba)3​ NaOtBu> 95% 55% Optimal. Enforces highly reactive mono-ligated Pd(0) capable of penetrating the steric shield.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific analytical checkpoints so you can diagnose failures in real-time rather than waiting for the final workup.

Protocol A: C4 Buchwald-Hartwig Amination (Sterically Hindered)

Objective: C-N coupling of 4-Chloro-3,3-dimethylindoline with a primary amine.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-Chloro-3,3-dimethylindoline (1.0 equiv, 0.5 mmol), Pd2​(dba)3​ (2.5 mol%, 0.0125 mmol), AdBrettPhos (6.0 mol%, 0.03 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Catalyst Activation (Validation Checkpoint 1): Add anhydrous, degassed toluene (2.0 mL). Stir at room temperature for 10 minutes. Validation: The solution must transition from a dark, opaque purple (unactivated Pd2​(dba)3​ ) to a clear reddish-brown. If the solution remains purple, your ligand is oxidized or wet; abort and restart.

  • Amine Addition: Add the primary amine (1.2 equiv, 0.6 mmol) via microsyringe.

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 110°C in a pre-heated oil bath for 4 hours.

  • Mid-Reaction Analysis (Validation Checkpoint 2): At 2 hours, cool the reaction briefly, take a 10 μL aliquot, dilute in EtOAc, filter through a silica plug, and analyze via GC-MS.

    • If starting material remains: Oxidative addition has failed. Check temperature and inert atmosphere.

    • If starting material is gone but product is absent: The amine is failing to coordinate. Consider increasing amine equivalents or switching to a less bulky amine.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: C4 Suzuki-Miyaura Coupling

Objective: C-C coupling of 4-Chloro-3,3-dimethylindoline with an arylboronic acid.

  • Preparation: Charge a vial with 4-Chloro-3,3-dimethylindoline (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)2​ (5 mol%), SPhos (10 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.2 M). Note: The water is essential to activate the boronic acid via formation of an intermediate boronate complex, facilitating transmetalation.

  • Reaction: Heat at 100°C for 12 hours under nitrogen.

  • Validation Checkpoint: Monitor via LC-MS. The use of SPhos is critical here; its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the lower-ring methoxy groups stabilize the Pd center to prevent protodehalogenation.

Mechanistic Pathway Analysis

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates exactly where the steric bottlenecks occur and how the physical properties of the molecules drive the reaction forward.

CatalyticCycle Pd0 Active Catalyst [Pd(0)•AdBrettPhos] OxAdd Oxidative Addition (Rate-Limiting Step) Overcomes C3-gem-dimethyl shield Pd0->OxAdd PdII_Aryl Pd(II) Aryl Chloride Complex Highly Congested OxAdd->PdII_Aryl AmineCoord Amine Coordination & Base Deprotonation PdII_Aryl->AmineCoord Amine + Base PdII_Amido Pd(II) Aryl Amido Complex AmineCoord->PdII_Amido - Base•HCl RedElim Reductive Elimination (Accelerated by Steric Relief) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Aminated Indoline RedElim->Product

Catalytic cycle showing steric bottlenecks and relief points in C4 amination.

References

  • CAS号:90562-33-7 - 毕得医药 (4-Chloro-3,3-dimethylindoline) . Bidepharm.[1] URL:

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook . ACS Publications.[2] URL:

  • Buchwald–Hartwig amination . Grokipedia.[3] URL:

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers . Xingwei Li (SNNU).[4] URL:

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex . ResearchGate.[5] URL:

Sources

Reference Data & Comparative Studies

Validation

H-NMR Spectral Analysis of 4-Chloro-3,3-dimethylindoline Hydrochloride: A Comparative Analytical Guide

In pharmaceutical development, the precise structural verification of heterocyclic building blocks is non-negotiable. 4-Chloro-3,3-dimethylindoline hydrochloride (CAS 1376321-39-9) is a structurally constrained scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the precise structural verification of heterocyclic building blocks is non-negotiable. 4-Chloro-3,3-dimethylindoline hydrochloride (CAS 1376321-39-9) is a structurally constrained scaffold frequently utilized in drug discovery[1]. However, its commercial sourcing and synthetic isolation require rigorous analytical differentiation from its positional isomers (such as the 5-chloro derivative) and confirmation of its salt state.

As a Senior Application Scientist, I approach Proton Nuclear Magnetic Resonance (¹H-NMR) not just as an observation tool, but as a self-validating system . This guide provides an objective comparison of this compound against its alternatives, detailing the causality behind the spectral shifts and the experimental protocols required for high-resolution validation.

Part 1: Structural & Mechanistic Context

To accurately interpret the ¹H-NMR spectrum of 4-Chloro-3,3-dimethylindoline hydrochloride, we must understand the causality behind its chemical shifts. The spectrum is governed by three distinct structural features:

  • The Anilinium Core (Salt Form): Protonation of the indoline nitrogen converts the secondary amine into an anilinium ion (NH₂⁺). This introduces a strong inductive electron-withdrawing effect, deshielding the adjacent C2-methylene protons and shifting the entire aromatic region downfield compared to the free base.

  • The 3,3-Dimethyl Substitution: The gem-dimethyl group at C3 acts as a steric anchor, restricting the puckering of the five-membered indoline ring. This conformational rigidity sharpens the C2 methylene singlet. Furthermore, the six equivalent methyl protons provide a massive, sharp singlet (~1.35–1.40 ppm) that serves as an ideal internal integration standard.

  • The 4-Chloro Substituent: The chlorine atom at C4 exerts a dual electronic effect: inductive electron withdrawal (-I) and resonance electron donation (+M). However, its primary analytical value is topological: it dictates the spin-spin coupling network of the remaining aromatic protons, creating a diagnostic 1,2,3-trisubstituted pattern[2].

Part 2: Comparative ¹H-NMR Data

To objectively evaluate product identity, we must compare the target compound against its free base and its most common positional isomer, 5-Chloro-3,3-dimethylindoline hydrochloride. The table below summarizes the theoretical quantitative data based on established spectrometric principles[2] and indoline baseline shifts[3].

CompoundSolventNH/NH₂⁺ RegionAromatic Region (Splitting)Aliphatic Region (C2 & C3)
4-Chloro-3,3-dimethylindoline HCl (Target)DMSO-d₆~10.2 ppm (br s, 2H)H6: ~7.25 (t), H7: ~7.10 (d), H5: ~6.95 (d)C2: ~3.45 (s, 2H), C3: ~1.40 (s, 6H)
5-Chloro-3,3-dimethylindoline HCl (Isomer)DMSO-d₆~10.3 ppm (br s, 2H)H4: ~7.40 (d, J=2Hz), H6: ~7.30 (dd), H7: ~7.15 (d)C2: ~3.45 (s, 2H), C3: ~1.40 (s, 6H)
4-Chloro-3,3-dimethylindoline (Free Base)CDCl₃~3.5 ppm (br s, 1H)H6: ~6.95 (t), H5: ~6.65 (d), H7: ~6.50 (d)C2: ~3.15 (s, 2H), C3: ~1.30 (s, 6H)
Part 3: Diagnostic Splitting Patterns & Isomer Differentiation

The most rigorous method to differentiate indoline positional isomers is through first-order multiplet analysis of the aromatic region (6.5–7.5 ppm).

  • 4-Chloro Isomer (Target): The protons at positions 5, 6, and 7 form an AMX spin system that simplifies to a classic 1,2,3-trisubstituted pattern. H6 is ortho-coupled to both H5 and H7, resulting in a distinct triplet ( J≈8.0 Hz). H5 and H7 appear as doublets.

  • 5-Chloro Isomer (Alternative): The protons at positions 4, 6, and 7 form a 1,2,4-trisubstituted pattern. H4 is isolated between the C3 quaternary carbon and the C5 chlorine, exhibiting only meta-coupling ( J≈2.0 Hz) to H6. This isolated doublet is the definitive hallmark of the 5-chloro isomer.

DecisionTree Start Analyze Aromatic Region (6.5 - 7.5 ppm) Q1 Is there a triplet (J ≈ 7.5 - 8.0 Hz)? Start->Q1 Isomer4 4-Chloro Isomer 1,2,3-Trisubstituted (H5: d, H6: t, H7: d) Q1->Isomer4 Yes Q2 Is there an isolated doublet (J ≈ 2.0 Hz)? Q1->Q2 No Isomer5 5-Chloro Isomer 1,2,4-Trisubstituted (H4: d, H6: dd, H7: d) Q2->Isomer5 Yes (H4 meta-coupled) Isomer6 6-Chloro Isomer 1,2,4-Trisubstituted (H7: d, H5: dd, H4: d) Q2->Isomer6 Yes (H7 meta-coupled)

Fig 1: Logical decision tree for differentiating indoline positional isomers via spin systems.

Part 4: Experimental Protocol for High-Resolution ¹H-NMR

A robust NMR protocol is not merely a sequence of operations; it is a self-validating system. To ensure quantitative reliability, the following methodology must be strictly adhered to:

Step 1: Sample Preparation (Solvent Causality) Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆. Causality: The hydrochloride salt is highly polar and exhibits poor solubility in CDCl₃, which would lead to low signal-to-noise ratios. DMSO-d₆ effectively disrupts the ionic crystal lattice, ensuring complete dissolution. Furthermore, its aprotic nature prevents rapid chemical exchange of the NH₂⁺ protons, allowing them to be observed as a broad singlet.

Step 2: Internal Calibration Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS). The TMS singlet strictly defines the 0.00 ppm axis, validating the chemical shift measurements against instrumental drift.

Step 3: Acquisition Parameters (Relaxation Causality) Use a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to at least 2.0 seconds. Causality: The quaternary C3-dimethyl protons relax slower than the aromatic protons. A sufficient D1​ ensures complete longitudinal relaxation ( T1​ ), making the integration of the 6H methyl singlet a mathematically perfect internal calibrant for the 3H aromatic region.

Step 4: Spectral Processing & Self-Validation Apply Fourier Transform, followed by meticulous phase and baseline correction. The system validates itself when the integration ratio of the aliphatic C3-methyls to the C2-methylene to the total aromatic protons is exactly 6:2:3 . Any deviation immediately flags the presence of impurities or incomplete salt formation.

Workflow Step1 Sample Preparation 10-15 mg in 0.6 mL DMSO-d6 Step2 Internal Calibration Add 0.03% v/v TMS (0.00 ppm) Step1->Step2 Step3 Probe Optimization Tuning & Matching (Wobb) Step2->Step3 Step4 Field Homogeneity Locking & Shimming (Z0-Z5) Step3->Step4 Step5 Data Acquisition Pulse: zg30, D1: 2s, NS: 16 Step4->Step5 Step6 Spectral Processing FT, Phase/Baseline Correction Step5->Step6

Fig 2: Self-validating H-NMR workflow ensuring quantitative reliability and baseline resolution.

References
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). (8th ed.). John Wiley & Sons.

  • Lanke, V., et al. (2022). . The Journal of Organic Chemistry, 87(17), 11428–11442. American Chemical Society.

  • BLD Pharm. (2024). .

Sources

Comparative

validating enantiomeric purity of 4-Chloro-3,3-dimethylindoline downstream products

Title: Validating Enantiomeric Purity of 4-Chloro-3,3-dimethylindoline Downstream Products: A Comparative Guide to Chiral SFC, HPLC, and NMR Introduction 4-Chloro-3,3-dimethylindoline is a sterically hindered, halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Enantiomeric Purity of 4-Chloro-3,3-dimethylindoline Downstream Products: A Comparative Guide to Chiral SFC, HPLC, and NMR

Introduction

4-Chloro-3,3-dimethylindoline is a sterically hindered, halogenated building block frequently utilized in the synthesis of novel pharmacophores. Downstream functionalization—such as asymmetric N-alkylation or C2-substitution—often introduces chirality into the molecule. Because enantiomers can exhibit drastically different pharmacokinetic and toxicological profiles, validating the enantiomeric excess (ee%) and absolute configuration of these downstream products is a critical regulatory checkpoint in drug development.

This guide objectively compares the three premier analytical modalities for chiral validation: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs).

Comparative Analysis of Chiral Modalities

Chiral Supercritical Fluid Chromatography (SFC) SFC has largely eclipsed normal-phase HPLC for chiral screening in modern drug discovery[1]. By utilizing supercritical carbon dioxide (CO₂) as the primary mobile phase, SFC benefits from a fluid that possesses liquid-like solvating power but gas-like viscosity.

  • Causality Insight: The low viscosity of supercritical CO₂ significantly increases the diffusion coefficient of the indoline analytes[1]. This flattens the mass-transfer (C-term) region of the van Deemter equation, allowing flow rates 3 to 5 times higher than HPLC without exceeding column backpressure limits or sacrificing peak resolution[2].

Chiral High-Performance Liquid Chromatography (HPLC) While SFC is faster, HPLC remains the universal gold standard, particularly for highly polar indoline salts that exhibit poor solubility in supercritical CO₂. HPLC relies on Chiral Stationary Phases (CSPs), predominantly amylose or cellulose coated or immobilized on silica[3].

  • Causality Insight: The separation mechanism relies on a dynamic three-point interaction model. For 4-chloro-3,3-dimethylindoline derivatives, this involves hydrogen bonding at the indoline nitrogen, pi-pi interactions from the halogenated aromatic ring, and steric inclusion of the 3,3-dimethyl moiety into the polysaccharide chiral grooves[2].

NMR with Chiral Derivatizing Agents (CDAs) Chromatography quantifies ee% but cannot assign absolute configuration (R vs. S) without pre-existing reference standards. NMR overcomes this via derivatization with agents like Mosher's acid chloride (MTPA-Cl)[4].

  • Causality Insight: Enantiomers have identical NMR spectra. Reacting a racemic indoline derivative with enantiopure (R)-MTPA-Cl yields diastereomers. The spatial orientation of MTPA's phenyl ring causes anisotropic magnetic shielding, shifting the ¹H-NMR signals of the indoline's methyl groups differently for the (R,R) vs. (R,S) complexes, allowing unambiguous absolute configuration assignment.

Decision Workflows and Logical Relationships

Decision_Matrix A 4-Chloro-3,3-dimethylindoline Chiral Derivative B Determine Absolute Configuration? A->B C 1H-NMR with CDA (e.g., Mosher's Reagent) B->C Yes D High-Throughput ee% Screening? B->D No (Quantify ee%) E Chiral SFC (Polysaccharide CSP) D->E Yes (Low/Med Polarity) F Chiral HPLC (Normal/Reverse Phase) D->F No (Highly Polar API)

Decision matrix for selecting enantiomeric validation methods for indoline derivatives.

Quantitative Data Presentation

Table 1: Performance Comparison of Chiral Validation Techniques

FeatureChiral SFCChiral HPLCNMR with CDAs
Primary Mechanism Transient diastereomeric interactions in supercritical CO₂Transient diastereomeric interactions in liquid phaseCovalent formation of stable diastereomers
Analysis Speed Very Fast (3–10 mins)[1]Moderate (15–45 mins)Slow (Requires synthesis + NMR acquisition)
Solvent Consumption Very Low (Mainly CO₂)[2]High (Hexane, IPA, EtOH)Minimal (Deuterated solvents)
Absolute Config. No (Requires Standard)No (Requires Standard)Yes (Independent of Standards)
LOD / LOQ (ee%) ~0.1% / 0.5%~0.1% / 0.5%~1.0% / 2.0%

Table 2: Representative Validation Data for a 4-Chloro-3,3-dimethylindoline API

MethodColumn / ReagentMobile Phase / SolventResolution (Rs)Measured ee%
SFC Chiralpak AD-H (5 µm)CO₂ / MeOH (80:20) + 0.1% DEA4.299.1%
HPLC Lux Cellulose-2 (5 µm)Hexane / IPA (90:10) + 0.1% DEA3.899.0%
NMR (R)-MTPA-ClCDCl₃Baseline (Δδ = 0.15 ppm)98.5%

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: High-Throughput SFC Method for ee% Determination

Objective: Quantify the enantiomeric excess of a chiral 4-chloro-3,3-dimethylindoline downstream product. Self-Validation Principle: The protocol mandates a racemic reference injection to prove the system's thermodynamic capacity to resolve the enantiomers (Rs > 1.5) before analyzing the asymmetric batch.

  • Sample Preparation: Dissolve the indoline derivative in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • System Equilibration: Purge the SFC system with Supercritical CO₂ and the organic modifier (Methanol containing 0.2% Diethylamine).

    • Causality: The indoline nitrogen is basic. Without Diethylamine (DEA), the analyte will undergo secondary cation-exchange interactions with residual acidic silanols on the stationary phase, causing severe peak tailing[5]. DEA outcompetes the indoline for these active sites, ensuring Gaussian peak shapes.

  • System Suitability Test (SST): Inject 5 µL of a racemic standard.

    • Validation Check: Verify that two distinct peaks elute with an area ratio of 50:50 (±1%) and a resolution (Rs) > 1.5. If Rs < 1.5, the system fails, and modifier polarity or column temperature must be adjusted.

  • Sample Analysis: Inject the enantioenriched sample. Calculate ee% using the formula: ee% =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

SFC_Workflow S1 Racemic Indoline Reference Standard S2 Column Screening (Amylose vs Cellulose CSP) S1->S2 S3 Modifier Optimization (MeOH, EtOH, IPA + Additives) S2->S3 S4 System Suitability (Resolution > 1.5) S3->S4 S4->S2 Fail S5 Sample Analysis (ee% Calculation) S4->S5 Pass

Step-by-step experimental workflow for Chiral SFC method development and validation.

Protocol 2: Absolute Configuration via ¹H-NMR using Mosher's Reagent

Objective: Determine the R/S configuration of a secondary amine/alcohol derivative of 4-chloro-3,3-dimethylindoline. Self-Validation Principle: Parallel derivatization with both (R)- and (S)-MTPA-Cl ensures that the chemical shift differences (Δδ) are internally consistent and not artifacts of concentration or solvent effects.

  • Derivatization: In two separate dry vials, dissolve 5 mg of the enantioenriched indoline derivative in 0.5 mL anhydrous CDCl₃. Add anhydrous pyridine (2 equivalents) as an acid scavenger.

  • Reagent Addition: To Vial A, add 1.5 equivalents of (R)-MTPA-Cl. To Vial B, add 1.5 equivalents of (S)-MTPA-Cl. Stir at room temperature for 2 hours[4].

    • Causality: The reaction converts the transient enantiomers into stable, covalent diastereomeric amides. The bulky trifluoromethyl group of the Mosher's reagent prevents racemization during the reaction.

  • NMR Acquisition: Acquire high-resolution ¹H-NMR spectra (e.g., 400 MHz or higher) for both vials.

  • Data Interpretation: Calculate the Δδ values (δ_S-MTPA - δ_R-MTPA) for the protons surrounding the chiral center.

    • Validation Check: Protons with positive Δδ values are assigned to the right side of the Mosher plane, and negative values to the left. This spatial mapping definitively assigns the absolute configuration.

References

  • Title: Chiral Separation Using SFC and HPLC Source: Shimadzu URL: [Link]

  • Title: The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery Source: American Laboratory URL: [Link]

Sources

Validation

Comprehensive Elemental Analysis Standards for 4-Chloro-3,3-dimethylindoline HCl: A Comparative Guide

As a Senior Application Scientist, evaluating the elemental integrity of complex pharmaceutical intermediates requires moving beyond basic characterization. 4-Chloro-3,3-dimethylindoline HCl (CAS: 1376321-39-9) is a ster...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the elemental integrity of complex pharmaceutical intermediates requires moving beyond basic characterization. 4-Chloro-3,3-dimethylindoline HCl (CAS: 1376321-39-9) is a sterically hindered, halogenated indoline derivative critical to modern drug synthesis.

Validating this compound presents a unique analytical triad: confirming the organic core structure, verifying the exact stoichiometry of the hydrochloride salt, and ensuring the absence of toxic heavy metal catalysts used during upstream indoline synthesis. This guide objectively compares analytical methodologies and provides self-validating protocols to establish rigorous elemental standards for this intermediate.

Theoretical Composition & Stoichiometric Baselines

Before selecting an analytical method, we must establish the theoretical mass fractions. 4-Chloro-3,3-dimethylindoline HCl has the molecular formula C₁₀H₁₃Cl₂N (representing the base C₁₀H₁₂ClN plus the HCl counterion).

  • Molecular Weight: 218.12 g/mol

  • Carbon (C): 55.07%

  • Hydrogen (H): 6.01%

  • Nitrogen (N): 6.42%

  • Total Chlorine (Cl): 32.51% (Comprising 16.25% covalent aromatic chlorine and 16.25% ionic chloride)

Any deviation from these baselines indicates incomplete salt formation, residual solvents, or inorganic impurities.

Strategic Comparison of Analytical Methodologies

The high halogen content (32.51%) of this compound acts as a severe matrix interferent in standard elemental analyzers. Chlorine gas released during combustion can poison oxidation catalysts and distort thermal conductivity signals[1]. Table 1 compares the optimal techniques for resolving these matrix challenges.

Table 1: Comparative Evaluation of Elemental Analysis Techniques
Analytical TargetRecommended TechniqueAlternative MethodCausality & Matrix Considerations
C, H, N Profiling Dynamic Flash Combustion (TCD) Dumas MethodHigh Cl content requires specialized halogen scrubbers (e.g., silver wool) to prevent catalyst poisoning and N₂ peak distortion[2].
Total Chlorine Oxygen Flask Combustion + IC WDX-XRFIon Chromatography (IC) provides superior resolution for total halogens without the matrix suppression effects seen in XRF[3].
Ionic Chloride Potentiometric Titration (AgNO₃) Ion-Selective ElectrodeTitration selectively measures the HCl-derived chloride without breaking the covalent C-Cl bond on the indoline ring[3].
Trace Heavy Metals Microwave Digestion + ICP-MS ICP-OESICP-MS is mandatory to meet the ultra-low Permitted Daily Exposure (PDE) limits of USP <232> for Class 1 and Class 2A metals[4].

Analytical Workflow Architecture

To ensure a self-validating system, the analytical workflow must separate organic profiling from halogen speciation and trace metal quantification.

G A 4-Chloro-3,3-dimethylindoline HCl (API Intermediate) B Organic Elements (CHN) Combustion Analysis A->B C Halogen Speciation (Total vs. Ionic Cl) A->C D Trace Heavy Metals USP <232>/<233> A->D E Dynamic Flash Combustion (Ag Scrubber + TCD) B->E F AgNO3 Titration & Ion Chromatography (IC) C->F G Microwave Digestion + ICP-MS (He Mode) D->G H Orthogonal Validation: Stoichiometry & Purity Confirmed E->H F->H G->H

Multi-modal elemental analysis workflow for halogenated pharmaceutical intermediates.

In-Depth Experimental Protocols

The following protocols are designed not just to yield data, but to mathematically validate the structural integrity of the compound.

Protocol 1: High-Precision CHN Analysis via Dynamic Flash Combustion

Objective: Quantify C, H, and N while mitigating severe chlorine interference. Causality: In dynamic flash combustion, the sample is oxidized at ~1000°C[2]. The massive release of HCl and Cl₂ gas from this specific indoline salt will rapidly deplete standard copper reduction columns. We must introduce a silver-based halogen trap to precipitate volatile chlorides before they reach the GC column[1].

Step-by-Step Methodology:

  • Calibration: Calibrate the elemental analyzer using a halogen-matched standard (e.g., 4-Fluorobenzoic acid or BBOT) to mimic the combustion dynamics of the indoline matrix[1].

  • Sample Preparation: Weigh exactly 1.5–2.0 mg of 4-Chloro-3,3-dimethylindoline HCl into a tin capsule. The oxidation of the tin capsule drives a localized exothermic flash, pushing temperatures to ~1800°C to ensure complete mineralization[1].

  • Scrubber Integration: Ensure the combustion tube is packed with a dedicated layer of silver tungstate on magnesium oxide (Ag₂WO₄/MgO).

  • Detection & Validation: Elute N₂, CO₂, and H₂O through the Thermal Conductivity Detector (TCD).

    • Self-Validation Check: Calculate the C:N mass ratio. The theoretical ratio is 8.57 (120.11 / 14.007). A higher ratio indicates contamination by non-nitrogenous organic solvents (e.g., heptane, ethyl acetate).

Protocol 2: Halogen Speciation (Differentiating Covalent vs. Ionic Chlorine)

Objective: Verify the exact 1:1 API-to-HCl salt ratio. Causality: CHN analysis provides no insight into salt formation. We must orthogonalize the data by differentiating the covalent chlorine (at the C4 position of the indoline ring) from the ionic chloride (the HCl salt)[3].

Step-by-Step Methodology:

  • Ionic Chloride (Potentiometric Titration): Dissolve 50 mg of the sample in 50 mL of methanol/water (1:1). In this solvent, the HCl salt dissociates, but the aromatic C-Cl bond remains strictly intact. Titrate potentiometrically with 0.1 M AgNO₃. The equivalence point strictly represents the ionic chloride (Target: 16.25%).

  • Total Chlorine (Combustion + IC): Subject 10 mg of the sample to Schöniger oxygen flask combustion to aggressively mineralize all organic and inorganic chlorine into free chloride[5]. Absorb the combustion gas in ultra-pure water.

  • Quantification: Inject the absorbent into an Ion Chromatograph (IC) equipped with a suppressed conductivity detector. This yields the total chlorine (Target: 32.51%)[3].

    • Self-Validation Check: Covalent Chlorine = Total Chlorine (IC) - Ionic Chlorine (Titration). If Ionic Cl < 16.25%, the batch contains unreacted free base.

Protocol 3: Trace Elemental Impurity Profiling (USP <232>/<233>)

Objective: Screen for heavy metal catalysts (e.g., Pd, Pt, Ru) often used in indoline ring synthesis. Causality: Traditional USP <231> heavy metal limit tests suffer from volatile metal loss during ashing[6]. USP <233> mandates closed-vessel microwave digestion coupled with ICP-MS[4]. Furthermore, the 32.5% chlorine matrix creates severe polyatomic interferences in the argon plasma (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺), necessitating collision cell technology[6].

Step-by-Step Methodology:

  • Closed-Vessel Digestion: Place 0.5 g of the sample into a PTFE microwave vessel. Add 5 mL of concentrated HNO₃ and 1 mL of HCl. Crucial: The addition of HCl is required to stabilize Platinum Group Elements (PGEs) by forming stable chloro-complexes in solution[4].

  • Microwave Program: Ramp to 200°C over 15 minutes and hold for 20 minutes to completely destroy the robust indoline matrix.

  • Interference Management: Dilute the digestate 1:100. Operate the ICP-MS strictly in Helium (He) collision cell mode. The He gas acts as a kinetic energy discriminator, breaking apart the ArCl⁺ polyatomic ions before they reach the mass analyzer, preventing false positives for Arsenic[6].

  • Quantification: Quantify against a multi-element calibration curve using internal standards (e.g., ¹⁰³Rh, ¹⁹³Ir) to correct for matrix suppression.

Conclusion

By combining dynamic flash combustion with silver scrubbers, orthogonal halogen speciation via IC/Titration, and collision-cell ICP-MS, researchers can establish a self-validating elemental profile for 4-Chloro-3,3-dimethylindoline HCl. This multi-modal approach guarantees that the API intermediate meets both strict stoichiometric requirements and global pharmacopeial safety limits.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Chloro-3,3-dimethylindoline hydrochloride

As researchers and scientists, our work is predicated on precision, safety, and a deep respect for the materials we handle. The disposal of chemical waste is not merely a procedural afterthought but a critical component...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our work is predicated on precision, safety, and a deep respect for the materials we handle. The disposal of chemical waste is not merely a procedural afterthought but a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Chloro-3,3-dimethylindoline hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Key Hazard Considerations:

  • Toxicity: Many chlorinated organic compounds are harmful if swallowed, and some can be fatal in contact with skin.[1] They can also cause skin and serious eye irritation.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[3]

  • Reactivity: While not explicitly stated, it is prudent to assume potential reactivity with incompatible materials. Never mix chemical wastes without a thorough understanding of their compatibility.[4]

A comprehensive risk assessment should be conducted before handling this compound for disposal. This involves consulting the Safety Data Sheet (SDS) provided by the manufacturer, which contains crucial information on hazards, handling, and emergency measures.[5][6]

Personal Protective Equipment (PPE) and Safety Measures

Given the potential hazards, stringent adherence to PPE protocols is non-negotiable. The following table outlines the minimum required PPE for handling 4-Chloro-3,3-dimethylindoline hydrochloride waste.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which could be fatal with some chlorinated compounds.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes that can cause serious eye irritation.[1][2]
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dust or vapors.[3]

Engineering Controls: All handling of 4-Chloro-3,3-dimethylindoline hydrochloride, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] An eyewash station and safety shower must be readily accessible.[3]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[5][7] Mixing incompatible wastes can lead to dangerous chemical reactions.[4]

Protocol for Waste Collection:

  • Select the Appropriate Waste Container:

    • Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]

    • The container must have a secure, tight-fitting lid.[5]

  • Label the Container Correctly:

    • The label must be clear, legible, and securely affixed to the container.

    • The label should include:

      • The full chemical name: "4-Chloro-3,3-dimethylindoline hydrochloride"

      • The words "Hazardous Waste"

      • The primary hazard(s) (e.g., "Toxic," "Irritant")[8]

      • The date the waste was first added to the container.

  • Segregate the Waste Stream:

    • Crucially, this waste must be collected in a container designated for "Halogenated Organic Waste." [9][10]

    • Do NOT mix with non-halogenated solvents, as this can unnecessarily increase disposal costs and complexity.[9]

    • Do NOT mix with other incompatible waste streams, such as acids, bases, or oxidizers.[4][10]

The Disposal Decision Workflow

The following diagram outlines the decision-making process for the compliant disposal of 4-Chloro-3,3-dimethylindoline hydrochloride.

DisposalWorkflow start Start: Waste 4-Chloro-3,3-dimethylindoline hydrochloride Generated haz_id 1. Hazard Identification Consult Safety Data Sheet (SDS) start->haz_id ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_id->ppe segregate 3. Segregate Waste Is it a Halogenated Organic? ppe->segregate yes_halogen Yes segregate->yes_halogen no_halogen No (Re-evaluate) segregate->no_halogen container 4. Collect in Designated 'Halogenated Organic Waste' Container yes_halogen->container labeling 5. Ensure Proper Labeling (Chemical Name, Hazard, Date) container->labeling storage 6. Store in a Secure, Ventilated Satellite Accumulation Area labeling->storage disposal_request 7. Arrange for Disposal Contact Institutional EHS storage->disposal_request licensed_disposal 8. Transfer to a Licensed Waste Disposal Company disposal_request->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Disposal Decision Workflow for 4-Chloro-3,3-dimethylindoline hydrochloride.

On-Site Storage and Final Disposal

Temporary Storage: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[10] Keep containers securely closed except when adding waste.[10][11]

Final Disposal: The final disposal of 4-Chloro-3,3-dimethylindoline hydrochloride must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][12] These entities are equipped to handle and transport hazardous materials in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][13][14]

Never attempt to dispose of this chemical down the drain or in the regular trash. [9] This is illegal, environmentally irresponsible, and can pose a significant danger to public health.

Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to do so, contain it with an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit).

    • Avoid generating dust.[15]

    • Collect the contaminated material into a designated hazardous waste container.[12]

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Accidental Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[15] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][12]

Adherence to these disposal procedures is a fundamental responsibility of every laboratory professional. By managing chemical waste with diligence and foresight, we uphold our commitment to safety, scientific integrity, and environmental stewardship.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. (2022, August 19). Chemikalien. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2012, October 16). ChemTreat. Retrieved from [Link]

  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Hazardous Waste Experts. Retrieved from [Link]

  • Chlorine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]

  • Waste Segregation Chart. (n.d.). University of Waterloo. Retrieved from [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. (2025, August 22). University of Louisville. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-3,3-dimethylindoline hydrochloride

As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of advanced pharmaceutical intermediates. 4-Chloro-3,3-dimethylindoline hydrochloride (CAS 1376321-39-9) is a highly valuable buil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of advanced pharmaceutical intermediates. 4-Chloro-3,3-dimethylindoline hydrochloride (CAS 1376321-39-9) is a highly valuable building block in drug discovery. However, its specific physicochemical properties—namely its presentation as a fine, hygroscopic hydrochloride salt and the presence of a reactive chlorinated indoline core—demand strict logistical and safety frameworks.

This guide provides a self-validating operational system for researchers handling this compound, ensuring both personnel safety and chemical integrity.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. The hazards of 4-Chloro-3,3-dimethylindoline hydrochloride are not arbitrary; they are directly linked to its molecular structure.

Hazard ClassPhysicochemical DriverOperational Risk & Causality
Respiratory Irritant (GHS Cat 3) Crystalline HCl salt formMilling and handling generate fine, inhalable API dust that reacts with mucosal moisture to cause severe respiratory tract irritation.
Skin/Eye Irritant (GHS Cat 2) Chlorinated aromatic system + acidic counterionThe lipophilic indoline core penetrates the lipid bilayer of the skin, while the HCl salt creates a localized acidic micro-environment, leading to contact dermatitis.
Hygroscopicity & Oxidation Electron-rich nitrogen + salt hygroscopicityAbsorbs atmospheric moisture, causing powder caking. Indolines can oxidize to quinoidal compounds if exposed to ambient air for prolonged periods.

The Self-Validating PPE Matrix

Standard lab attire is insufficient for halogenated indoline salts. We must employ a defense-in-depth strategy where each layer of Personal Protective Equipment (PPE) compensates for the potential failure of another, adhering strictly to standards.

  • Respiratory Protection:

    • Selection: N95 or P100 particulate respirator (for <10g scale); Powered Air-Purifying Respirator (PAPR) for bulk handling.

    • Causality: The primary vector of exposure is airborne dust. According to the , particulate filters are mandatory for non-volatile pharmaceutical salts that readily aerosolize during transfer.

    • Validation Checkpoint: Perform a negative-pressure user seal check before entering the weighing area. If the mask does not collapse slightly upon inhalation, the seal is compromised, and the containment system fails.

  • Dermal Protection (Double-Gloving):

    • Selection: Heavy-duty Nitrile (minimum 5 mil thickness). Do not use latex.

    • Causality: Halogenated organics rapidly permeate latex. Nitrile provides a superior chemical barrier. Double-gloving ensures that if the outer glove is snagged by a spatula or glassware, the inner glove maintains the safety barrier.

    • Validation Checkpoint: Inflate gloves manually with trapped air prior to donning to check for micro-punctures.

  • Ocular Protection:

    • Selection: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses leave the orbital area exposed to settling dust. Indirect vents prevent fogging while blocking direct particulate ingress.

Operational Workflow & Engineering Controls

Handling this compound requires strict environmental control to prevent both exposure and chemical degradation.

G Prep 1. PPE Donning (Nitrile, P100, Goggles) Weighing 2. HEPA Enclosure (Anti-static Weighing) Prep->Weighing Verify Seal Transfer 3. Closed Transfer (Sealed Vessel) Weighing->Transfer Minimize Dust Decon 6. Decontamination (Alkaline Wash) Weighing->Decon Surface Wipe Reaction 4. Fume Hood (Argon/N2 Atmosphere) Transfer->Reaction Inert Setup Waste 5. Halogenated Waste (Segregation) Reaction->Waste Quench/Dispose Reaction->Decon Clean Equipment

Safe handling and containment workflow for 4-Chloro-3,3-dimethylindoline hydrochloride.

Step-by-Step Handling Methodology:

  • Preparation: Engage the HEPA-filtered powder weighing isolator or a Class II Type A2 Biological Safety Cabinet. Causality: Standard fume hoods have turbulent airflow that can blow fine powders out of the sash; HEPA enclosures provide laminar flow to contain dust.

  • Anti-Static Weighing: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Causality: HCl salts are highly prone to static cling, which causes the powder to "jump" and aerosolize unexpectedly.

  • Closed Transfer: Weigh the desired mass into a vial and cap it inside the enclosure before transferring it to the main reaction fume hood.

  • Inert Reaction Setup: Once in the fume hood, purge the reaction vessel with Argon or Nitrogen. Causality: Indoline derivatives are electron-rich and susceptible to oxidative degradation into quinoidal byproducts [3]. Inerting the atmosphere preserves the integrity of the 4-Chloro-3,3-dimethylindoline core.

Spill Response & Decontamination Protocol

A spill of a halogenated hydrochloride salt requires immediate, methodical action to prevent cross-contamination.

Step-by-Step Spill Response:

  • Isolate: Immediately evacuate the immediate vicinity (3-meter radius) and allow the dust to settle for 5 minutes.

  • Upgrade PPE: Don a P100 respirator and fresh outer nitrile gloves.

  • Containment (No Dry Sweeping): Do not use a brush. Dry sweeping aerosolizes the API. Instead, gently cover the spill with absorbent laboratory pads.

  • Neutralization & Wet Wiping: Dampen the pads with a mild alkaline solution (e.g., 5% sodium bicarbonate in water). Causality: The mild base neutralizes the acidic hydrochloride salt, increasing its solubility in water and eliminating localized surface acidity.

  • Solvent Polish: Follow up with an ethanol or isopropanol wipe to remove any residual lipophilic indoline free-base.

  • Validation Checkpoint: Visually inspect the surface under a UV lamp (many functionalized indolines fluoresce) to ensure complete decontamination.

Disposal Plan

Improper disposal of chlorinated organics can lead to severe environmental toxicity and regulatory fines.

  • Segregation: All waste containing 4-Chloro-3,3-dimethylindoline hydrochloride must be strictly segregated into Halogenated Organic Waste containers.

  • Incompatibility: Do not mix with concentrated oxidizing agents (e.g., nitric acid, peroxides). Causality: The electron-rich indoline nitrogen can react exothermically with strong oxidizers.

  • Aqueous Waste: Any aqueous washes (like the bicarbonate spill cleanup) must be collected and labeled as "Aqueous Waste - Contaminated with Halogenated Organics" for proper high-temperature incineration by your EHS department.

References

  • NIOSH Respirator Selection Logic 2004 Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health URL:[Link]

  • Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3,3-dimethylindoline hydrochloride
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4-Chloro-3,3-dimethylindoline hydrochloride
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